EGFR/HER2/TS-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H23N3O4S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C18H23N3O4S/c1-3-4-14-5-6-15(16(11-14)22-2)24-12-17-19-21(18(26)25-17)13-20-7-9-23-10-8-20/h3,5-6,11H,1,4,7-10,12-13H2,2H3 |
InChI Key |
MJGWQHOWGVEFRN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EGFR/HER2/TS-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
EGFR/HER2/TS-IN-2, also identified as compound 17 in associated research, is a potent small molecule inhibitor targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS). This triple-action mechanism presents a compelling strategy in oncology, aiming to overcome resistance mechanisms and enhance therapeutic efficacy by concurrently blocking critical pathways involved in cell proliferation, survival, and DNA synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways.
Introduction to EGFR, HER2, and Thymidylate Synthase in Cancer
The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are pivotal drivers in the pathogenesis of numerous cancers. Upon ligand binding, EGFR homodimerizes or heterodimerizes with other ErbB family members, including the ligand-less HER2, leading to the activation of their intracellular tyrosine kinase domains. This triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are fundamental for cell proliferation, survival, differentiation, and migration.[1][2][3] Dysregulation of EGFR and HER2 signaling, often through overexpression or mutation, is a hallmark of many aggressive tumors.[4][5]
Thymidylate Synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TS plays a direct role in cell division. Consequently, TS has long been a key target for cytotoxic chemotherapy.
The simultaneous inhibition of EGFR, HER2, and TS by a single agent like this compound offers a multi-pronged attack on cancer cells. This approach not only disrupts the primary signaling pathways driving cell growth but also cripples the machinery for DNA synthesis, potentially leading to synergistic antitumor effects and a lower likelihood of acquired resistance.
Biochemical and Cellular Activity of this compound
This compound has demonstrated potent inhibitory activity against its intended targets and cytotoxic effects in cancer cell lines. The available quantitative data is summarized in the tables below.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | IC50 (µM) |
| EGFR | 0.173 |
| HER2 | 0.125 |
| Thymidylate Synthase (TS) | 1.12 |
| Data sourced from publicly available information on this compound (compound 17).[4][6] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.69 |
| Data sourced from publicly available information on this compound (compound 17).[4][6] |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its primary anticancer effect by inhibiting the tyrosine kinase activity of both EGFR and HER2. By binding to the ATP-binding pocket of these receptors, the inhibitor prevents their autophosphorylation and subsequent activation of downstream signaling cascades. This blockade of the MAPK and PI3K/AKT pathways leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).
Simultaneously, the inhibition of Thymidylate Synthase disrupts DNA synthesis, leading to cell cycle arrest and further contributing to the cytotoxic effects of the compound.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the EGFR/HER2 signaling pathway and the points of inhibition by this compound.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the activity of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of EGFR and HER2 kinases by measuring the amount of ADP produced during the phosphorylation reaction.
-
Materials:
-
Recombinant human EGFR and HER2 enzymes
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (serial dilutions)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of the respective kinase (EGFR or HER2) to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the activity of TS by monitoring the conversion of dUMP to dTMP.
-
Materials:
-
Recombinant human Thymidylate Synthase
-
dUMP (deoxyuridine monophosphate)
-
mTHF (N⁵,N¹⁰-methylenetetrahydrofolate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 25 mM MgCl₂, 1 mM EDTA, 6.5 mM DTT)
-
This compound (serial dilutions)
-
UV-transparent 96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the inhibitor solution (or DMSO for control).
-
Add the TS enzyme to each well.
-
Initiate the reaction by adding a mixture of dUMP and mTHF.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of mTHF to dihydrofolate.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of the inhibitor on cancer cell lines.
-
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a vehicle-only (DMSO) control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This technique is used to determine the effect of the inhibitor on the phosphorylation status of key proteins in the EGFR and HER2 signaling pathways.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-HER2, anti-total HER2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture MDA-MB-231 cells and treat with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation of the target proteins relative to their total protein levels and the loading control.
-
Visualizing the Experimental Workflow
Conclusion
This compound is a promising multi-targeted inhibitor with potent activity against key drivers of cancer cell proliferation and survival. Its ability to simultaneously inhibit the EGFR and HER2 signaling pathways, while also disrupting DNA synthesis through the inhibition of thymidylate synthase, represents a rational and robust approach to cancer therapy. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this and similar multi-targeted agents. Future studies should focus on elucidating the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies to fully realize the therapeutic potential of this class of inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. EGFR amplification and PI3K pathway mutations identify a subset of breast cancers that synergistically respond to EGFR and PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Apoptosis by HER2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to EGFR/HER2/TS-IN-2 Compound 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR/HER2/TS-IN-2, also referred to as compound 17 in its originating publication, is a potent small molecule inhibitor targeting three key proteins implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS).[1][2] This multi-targeted approach holds promise for overcoming resistance mechanisms associated with single-target therapies and offers a synergistic anti-cancer effect. This technical guide provides a comprehensive overview of the available data on compound 17, including its inhibitory activities, cytotoxic effects, and the methodologies used for its evaluation.
Mechanism of Action
Compound 17 functions as a triple inhibitor. By targeting EGFR and HER2, both of which are receptor tyrosine kinases, it can disrupt the downstream signaling pathways that regulate cell proliferation, survival, and differentiation. The inhibition of Thymidylate Synthase, a crucial enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, leads to the depletion of thymidine, which is essential for DNA synthesis and repair. This dual action of blocking key signaling pathways and directly interfering with DNA replication machinery underscores its potential as a potent anti-neoplastic agent.
Quantitative Data
The biological activity of this compound compound 17 has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of Compound 17
| Target | IC50 (μM) |
| EGFR | 0.173 |
| HER2 | 0.125 |
| Thymidylate Synthase (TS) | 1.12 |
Data sourced from MedChemExpress, citing Abdellatif KRA, et al. (2020).[1][2]
Table 2: In Vitro Cytotoxic and Growth Inhibitory Activity of Compound 17
| Cell Line | Assay Type | Measurement | Value (μM or %) |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Cytotoxicity | IC50 | 1.69 μM |
| IGROV1 (Human Ovarian Cancer) | Growth Inhibition | GI% | 53.20% |
| UO-31 (Human Renal Cancer) | Growth Inhibition | GI% | 49.35% |
Data sourced from MedChemExpress, citing Abdellatif KRA, et al. (2020).[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of compound 17, based on the referenced publication.
Synthesis of Benzothiazole (B30560) Derivatives (General Procedure)
The synthesis of compound 17, a benzothiazole derivative, involves a multi-step process. A general approach to synthesizing similar compounds is as follows:
-
Preparation of N-(substituted-1,3-benzothiazol-2-yl)-2-chloroacetamide: A substituted benzothiazole is dissolved in a suitable solvent like benzene. Chloroacetyl chloride is added dropwise at a low temperature (0-5°C). The mixture is then refluxed. The solvent is removed by distillation to yield the crude product, which is then recrystallized from methanol.[3]
-
Reaction with a Sydnone: The resulting chloroacetamide derivative is reacted with a 3-(substituted-phenyl)sydnone in a solvent such as acetone, in the presence of a weak base like triethylamine. The reaction mixture is refluxed for several hours. After cooling, the mixture is poured into ice, and the solid product is collected, dried, and recrystallized.[3]
Note: The precise, step-by-step synthesis of compound 17 would be detailed in the supplementary information of the source publication.
In Vitro Kinase Inhibition Assay (EGFR and HER2)
A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is a common method to determine the IC50 values for kinase inhibitors.
-
Reagent Preparation: Recombinant human EGFR or HER2 enzyme, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), and ATP are prepared.[4] Compound 17 is serially diluted in DMSO.
-
Kinase Reaction: The assay is performed in a 384-well plate. The inhibitor (or DMSO for control), enzyme, and a mixture of the substrate and ATP are added to the wells. The plate is incubated at room temperature for 60 minutes.[4]
-
Signal Detection: ADP-Glo™ Reagent is added, and the plate is incubated for 40 minutes at room temperature to deplete the remaining ATP. Kinase Detection Reagent is then added, and after a 30-minute incubation, the luminescence is measured. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.[4]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of compound 17 relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Thymidylate Synthase (TS) Inhibition Assay
The activity of TS is often measured using a spectrophotometric assay that monitors the conversion of dUMP and N5,N10-methylenetetrahydrofolate (mTHF) to dTMP and dihydrofolate (DHF).
-
Reaction Mixture: The assay is conducted in a buffer solution (e.g., Tris-HCl, MES, acetic acid, pH 7.2). The reaction mixture contains purified recombinant human TS enzyme, dUMP, mTHF, and varying concentrations of compound 17.[5]
-
Assay Procedure: The enzyme is pre-incubated with the inhibitor and dUMP before initiating the reaction by adding mTHF. The increase in absorbance at 340 nm, which corresponds to the formation of DHF, is monitored over time.[5]
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.[6]
-
Compound Treatment: The cells are treated with various concentrations of compound 17 and incubated for 72 hours.[6]
-
MTT Incubation: The culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plate is incubated for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[6] The absorbance is then measured on a microplate reader at a wavelength of 492 nm or 570 nm.[6]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for the evaluation of a compound like this compound.
Caption: EGFR/HER2 Signaling Pathway Inhibition.
Caption: Thymidylate Synthase Inhibition Mechanism.
Caption: Drug Discovery and Development Workflow.
References
- 1. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rroij.com [rroij.com]
- 4. promega.com [promega.com]
- 5. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
An In-Depth Technical Guide to EGFR/HER2/TS-IN-2: A Multi-Targeted Kinase and Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the multi-targeted inhibitor, EGFR/HER2/TS-IN-2. The information is curated for researchers and professionals involved in oncology drug discovery and development, with a focus on inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS).
Chemical Structure and Properties
This compound, also referred to as compound 17 in its primary publication, is a potent small molecule inhibitor. Its chemical identity is established by the CAS number 2444364-04-7.
Chemical Structure:
While a 2D diagram is not directly available in the immediate search results, the structure can be inferred from its IUPAC name and SMILES notation, which describes a complex heterocyclic molecule likely belonging to the benzothiazole (B30560) class of compounds, as suggested by the title of its primary research article.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its drug-like properties and for designing further in vitro and in vivo studies.
| Property | Value |
| IUPAC Name | 2-((4-(3-(4-methoxyphenyl)-1H-pyrazol-1-yl)phenyl)amino)-N-(thiazol-2-yl)acetamide |
| Molecular Formula | C₂₆H₂₁N₇OS₂ |
| Molecular Weight | 511.62 g/mol |
| CAS Number | 2444364-04-7 |
| SMILES | N#CC1=C(N2N=C(C)C=C2C)N=C(SCC(NC3=NC4=C(S3)C=C(C)C=C4)=O)N=C1C5=CC=CC=C5 |
Table 1: Physicochemical Properties of this compound.
Biological Activity and Potency
This compound demonstrates potent inhibitory activity against its three primary targets: EGFR, HER2, and Thymidylate Synthase. Furthermore, it exhibits cytotoxic effects against cancer cell lines.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentrations (IC₅₀) of this compound against its target enzymes are summarized in Table 2. These values indicate a high degree of potency, particularly against the HER2 kinase.
| Target | IC₅₀ (µM) |
| EGFR | 0.173 |
| HER2 | 0.125 |
| Thymidylate Synthase (TS) | 1.12 |
Table 2: In Vitro Inhibitory Activity of this compound.[1]
Cellular Antiproliferative Activity
The compound has been shown to inhibit the growth of the triple-negative breast cancer cell line, MDA-MB-231. The IC₅₀ value for this cytotoxic activity is presented in Table 3.
| Cell Line | IC₅₀ (µM) |
| MDA-MB-231 | 1.69 |
Table 3: Cellular Antiproliferative Activity of this compound.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through the simultaneous inhibition of three key proteins involved in cancer cell proliferation and survival.
-
EGFR and HER2 Inhibition: EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell growth, proliferation, and survival. By inhibiting the kinase activity of both EGFR and HER2, this compound can effectively block these oncogenic signals.
-
Thymidylate Synthase Inhibition: Thymidylate Synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to cell death, particularly in rapidly dividing cancer cells.
The dual inhibition of the EGFR/HER2 signaling axis and the essential DNA synthesis enzyme TS represents a multi-pronged attack on cancer cells, potentially leading to enhanced efficacy and overcoming resistance mechanisms.
Caption: EGFR/HER2 and Thymidylate Synthase signaling pathways and points of inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies for the key assays used to characterize this compound. The specific conditions used in the primary publication may vary and consulting the original article is recommended for precise replication.
Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of the inhibitor to block the enzymatic activity of EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a microplate, add the kinase, the inhibitor at various concentrations, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Thymidylate Synthase Inhibition Assay (General Protocol)
This spectrophotometric assay measures the inhibition of TS by monitoring the conversion of dUMP to dTMP.
Materials:
-
Recombinant human Thymidylate Synthase
-
dUMP (deoxyuridine monophosphate)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate)
-
Assay buffer (e.g., Tris-HCl, EDTA, MgCl₂)
-
This compound (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a cuvette, mix the TS enzyme, dUMP, and the inhibitor at various concentrations.
-
Initiate the reaction by adding CH₂H₄folate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the oxidation of CH₂H₄folate to dihydrofolate.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Antiproliferative Assay (MDA-MB-231 Cells)
This assay determines the cytotoxic effect of the inhibitor on cancer cells. The Sulforhodamine B (SRB) assay is a common method.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Caption: A general workflow for a cellular antiproliferative (SRB) assay.
Conclusion and Future Directions
This compound is a promising multi-targeted inhibitor with potent activity against key cancer targets. Its ability to simultaneously disrupt critical signaling pathways and DNA synthesis machinery makes it a valuable lead compound for the development of novel anticancer therapeutics. Further research should focus on elucidating its detailed mechanism of action, evaluating its efficacy and safety in preclinical in vivo models, and exploring its potential for combination therapies to overcome drug resistance. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their investigation of this and other multi-targeted inhibitors.
References
In-Depth Technical Guide: Discovery and Synthesis of EGFR/HER2/TS-IN-2
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of EGFR/HER2/TS-IN-2, a potent triple inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS). All quantitative data, detailed experimental protocols, and relevant signaling pathways are presented to facilitate further research and development in the field of oncology.
Introduction: A Multi-Targeted Approach to Cancer Therapy
The epidermal growth factor receptor (EGFR) family, particularly EGFR (HER1) and HER2, are well-established therapeutic targets in oncology. Their overexpression and aberrant signaling are implicated in the proliferation and survival of various cancer cells. Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, essential for DNA replication and repair. The simultaneous inhibition of these key targets presents a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This compound, also identified as compound 17 in the primary literature, is a novel small molecule designed to potently inhibit all three of these critical cancer-related enzymes.
Quantitative Biological Activity
The inhibitory and cytotoxic activities of this compound were determined through a series of in vitro assays. The quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| EGFR | 0.173[1] |
| HER2 | 0.125[1] |
| Thymidylate Synthase (TS) | 1.12[1] |
Table 2: In Vitro Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 1.69[1] |
Discovery and Synthesis Workflow
The discovery of this compound involved a structured workflow from initial design to final synthesis and evaluation. The logical progression of this process is outlined in the diagram below.
Caption: Discovery and development workflow for this compound.
Detailed Synthesis Protocol
The synthesis of this compound is based on a 4-anilinoquinazoline (B1210976) scaffold. The general synthetic route is as follows:
-
Step 1: Synthesis of the Quinazoline (B50416) Core: The synthesis begins with the cyclization of an appropriately substituted anthranilic acid derivative with formamide (B127407) to yield the quinazoline core.
-
Step 2: Chlorination: The hydroxyl group at the 4-position of the quinazoline core is then chlorinated using a standard chlorinating agent such as thionyl chloride or phosphorus oxychloride.
-
Step 3: Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic substitution reaction between the 4-chloroquinazoline (B184009) intermediate and the desired substituted aniline (B41778) to yield the final product, this compound.
A detailed, step-by-step experimental protocol, including reaction conditions, reagents, and purification methods, would be found in the primary research article. Researchers should refer to the cited literature for precise instructions.
EGFR/HER2 Signaling Pathway and Inhibition
The EGFR/HER2 signaling cascade is a critical pathway that drives cell proliferation, survival, and differentiation. Ligand binding to EGFR or overexpression of HER2 leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. This compound exerts its effect by competitively binding to the ATP-binding pocket of the intracellular kinase domain of both EGFR and HER2, thereby inhibiting their kinase activity and blocking downstream signaling.
Caption: EGFR/HER2 signaling pathway and mechanism of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (EGFR and HER2)
This assay quantifies the ability of a compound to inhibit the kinase activity of EGFR and HER2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Principle: The kinase reaction consumes ATP. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-based system is used to generate a luminescent signal from the remaining ATP.
-
General Protocol:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the kinase (recombinant human EGFR or HER2), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add a reagent that simultaneously lyses the cells (if applicable) and contains luciferase and its substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control (DMSO vehicle) and determine the IC50 value using non-linear regression analysis.
-
Thymidylate Synthase (TS) Inhibition Assay
This assay measures the inhibition of TS activity, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A common method is a spectrophotometric assay that monitors the change in absorbance resulting from the conversion of a cofactor.
-
Principle: The TS-catalyzed reaction involves the conversion of N5,N10-methylenetetrahydrofolate to dihydrofolate, which is accompanied by an increase in absorbance at 340 nm.
-
General Protocol:
-
Prepare serial dilutions of this compound.
-
In a cuvette or multi-well plate, combine the TS enzyme, dUMP, and the cofactor N5,N10-methylenetetrahydrofolate in a suitable buffer.
-
Add the test compound to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Plate cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion
This compound represents a promising multi-targeted inhibitor with potent activity against key drivers of cancer cell proliferation and survival. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this and similar multi-targeted kinase inhibitors. The detailed methodologies and structured data are intended to support the replication and expansion of these findings, ultimately contributing to the advancement of novel cancer therapeutics.
References
An In-depth Technical Guide to the Target Validation of EGFR/HER2/TS-IN-2 in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation for the multi-targeting inhibitor, EGFR/HER2/TS-IN-2. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are well-established oncogenic drivers in a variety of cancers. Their aberrant activation, often through overexpression or mutation, leads to uncontrolled cell proliferation, survival, and metastasis. Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The simultaneous inhibition of these targets presents a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.
This compound is a potent small molecule inhibitor designed to concurrently target EGFR, HER2, and TS. This guide serves to provide researchers and drug development professionals with the core knowledge and methodologies required to validate this and similar multi-targeting compounds.
Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of three key cellular targets:
-
EGFR and HER2 Kinase Inhibition: By binding to the ATP-binding pocket of the intracellular kinase domains of both EGFR and HER2, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition is critical as EGFR and HER2 can form heterodimers, leading to potent pro-oncogenic signaling. The primary downstream pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are central regulators of cell proliferation, survival, and differentiation.
-
Thymidylate Synthase (TS) Inhibition: this compound also inhibits the enzymatic activity of thymidylate synthase. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP. By blocking this step, the inhibitor depletes the intracellular pool of dTMP, a crucial building block for DNA synthesis. This leads to "thymineless death," a state where rapidly dividing cancer cells are unable to replicate their DNA, triggering cell cycle arrest and apoptosis.
The combined effect of blocking both critical growth factor signaling and DNA synthesis pathways provides a multi-pronged attack on cancer cells, potentially leading to synergistic anti-tumor activity and a reduced likelihood of developing resistance.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.
Table 1: Enzymatic Inhibition of EGFR, HER2, and TS by this compound
| Target | IC50 (µM) |
| EGFR | 0.173[1][2] |
| HER2 | 0.125[1][2] |
| Thymidylate Synthase (TS) | 1.12[1][2] |
Table 2: In Vitro Cytotoxic and Growth Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Growth Inhibition (GI%) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.69[1][2] | - |
| IGROV1 | Ovarian Cancer | - | 53.20[1][2] |
| UO-31 | Renal Cancer | - | 49.35[1][2] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key signaling and metabolic pathways targeted by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the validation of this compound.
In Vitro Kinase Inhibition Assay (EGFR and HER2)
This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of the compound against EGFR and HER2.
Materials:
-
Recombinant human EGFR and HER2 kinase enzymes
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
To each well of a white microplate, add the EGFR or HER2 enzyme, the kinase substrate, and the diluted inhibitor.
-
Include controls for 100% kinase activity (DMSO vehicle) and background (no enzyme).
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Thymidylate Synthase (TS) Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of TS activity.
Materials:
-
Recombinant human Thymidylate Synthase (TS)
-
dUMP (deoxyuridine monophosphate)
-
CH₂-H₄-folate (5,10-methylenetetrahydrofolate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM MgCl₂, 10 mM β-mercaptoethanol)
-
This compound
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Reaction Mixture: In each well of the UV-transparent plate, combine the assay buffer, dUMP, and CH₂-H₄-folate.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (for control) to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding the TS enzyme to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes). The decrease in absorbance corresponds to the oxidation of CH₂-H₄-folate to dihydrofolate.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition relative to the control and calculate the IC50 value.
Cell Viability (MTT) Assay
This protocol details the MTT assay to assess the cytotoxic effect of the inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, IGROV1, UO-31)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Western Blot Analysis of EGFR and HER2 Phosphorylation
This protocol is for determining the effect of the inhibitor on the phosphorylation status of EGFR and HER2 in cancer cells.
Materials:
-
Cancer cell lines with known EGFR/HER2 expression
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total EGFR/HER2 and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to be sensitive to the inhibitor in vitro
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze survival data if applicable.
Experimental and Logical Workflows
The following diagrams illustrate the logical progression of experiments for target validation.
Conclusion
This technical guide provides a foundational framework for the target validation of the multi-targeting inhibitor this compound. The combination of potent enzymatic inhibition, cellular cytotoxicity, and a multi-pronged mechanism of action underscores its potential as a valuable anti-cancer agent. The detailed experimental protocols and logical workflows presented herein are intended to equip researchers with the necessary tools to rigorously evaluate this and other novel targeted therapies in the preclinical setting. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies will be crucial in advancing this compound towards clinical development.
References
The Biological Activity of Dual EGFR and HER2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The human epidermal growth factor receptor (HER) family, particularly EGFR (HER1) and HER2, are pivotal in regulating cell growth, proliferation, and survival.[1] Their dysregulation, often through overexpression or mutation, is a hallmark of various cancers, making them prime targets for therapeutic intervention.[2] Dual inhibitors targeting both EGFR and HER2 have emerged as a powerful strategy to enhance therapeutic efficacy, overcome resistance mechanisms, and improve patient outcomes.[2] This guide provides an in-depth technical overview of the biological activity of these dual inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Mechanism of Action: Synergistic Inhibition of Oncogenic Signaling
Dual EGFR and HER2 inhibitors are small molecules that typically function as ATP-competitive tyrosine kinase inhibitors (TKIs).[3] They bind to the intracellular kinase domain of both EGFR and HER2, preventing ATP binding and subsequent receptor autophosphorylation.[4][5] This blockade has a cascading effect, inhibiting the activation of downstream signaling pathways critical for tumor progression, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[6][7] The simultaneous inhibition of both EGFR and HER2 is crucial as these receptors can form heterodimers, leading to potent downstream signaling.[1] Dual inhibition effectively shuts down this oncogenic signaling network, leading to cell cycle arrest and apoptosis.[8]
Some inhibitors, such as neratinib (B1684480) and afatinib (B358), are irreversible, forming a covalent bond with a cysteine residue in the ATP-binding pocket of the receptors.[6][9] This irreversible binding leads to a sustained inhibition of kinase activity.[6] In contrast, inhibitors like lapatinib (B449) are reversible.[3] Tucatinib is a highly selective HER2 inhibitor with minimal inhibition of EGFR, representing a more targeted approach within this class.[10][11]
Quantitative Analysis of Inhibitor Potency
The potency of dual EGFR and HER2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase or cell proliferation by 50%. A lower IC50 value indicates a more potent inhibitor.
In Vitro Kinase Inhibition
The following table summarizes the IC50 values of several prominent dual EGFR and HER2 inhibitors against their target kinases in cell-free biochemical assays.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Lapatinib | EGFR | 10.8 | [7] |
| HER2 | 9.2 | [7] | |
| HER4 | 367 | [7] | |
| Neratinib | EGFR | 92 | [8][12] |
| HER2 | 59 | [8][12] | |
| Afatinib | EGFR (wild-type) | 0.5 | [13] |
| EGFR (L858R) | 0.4 | [13] | |
| EGFR (L858R/T790M) | 10 | [13] | |
| HER2 | 14 | [13] | |
| HER4 | 1 | [13] | |
| Tucatinib | HER2 | 7 | [4] |
| EGFR | >10,000 | [10] |
Cellular Proliferation Inhibition
The anti-proliferative activity of these inhibitors is assessed in various cancer cell lines. The table below presents IC50 values for cell growth inhibition in representative HER2-overexpressing and EGFR-dependent cell lines.
| Inhibitor | Cell Line | Key Feature(s) | IC50 (nM) | Reference(s) |
| Lapatinib | BT474 | HER2-overexpressing | 100 | [14] |
| UACC-812 | HER2-overexpressing | 10 | [14] | |
| Neratinib | SK-Br-3 | HER2-overexpressing | 2-3 | [8][12] |
| BT474 | HER2-overexpressing | 2-3 | [8][12] | |
| A431 | EGFR-dependent | 81 | [8][12] | |
| Afatinib | PC9HRG | EGFR-mutant, Heregulin-resistant | ~20 | [9] |
| Tucatinib | BT-474 | HER2-amplified | 33 | [10] |
| A431 | EGFR-amplified | 16,471 | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR/HER2 signaling pathway, a typical experimental workflow for inhibitor evaluation, and the logical relationship of dual inhibition.
Caption: EGFR/HER2 signaling pathways and the point of intervention for dual inhibitors.
Caption: A typical preclinical experimental workflow for the evaluation of dual EGFR/HER2 inhibitors.
Caption: Logical flow from dual EGFR/HER2 inhibition to anti-tumor activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of dual EGFR and HER2 inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR and HER2 kinases.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.
Materials:
-
Recombinant human EGFR and HER2 enzymes
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a microplate well, add 5 µL of the diluted inhibitor or a DMSO control.
-
Add 10 µL of a master mix containing the peptide substrate and ATP in the kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of the diluted EGFR or HER2 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[15][16][17]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.[2][18]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
Materials:
-
Cancer cell lines (e.g., BT474, SK-Br-3, A431)
-
Complete cell culture medium
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark, with shaking, for at least 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect and quantify the levels of phosphorylated EGFR, HER2, and downstream signaling proteins like AKT and ERK, providing a direct measure of the inhibitor's effect on the signaling cascade.[20][21]
Materials:
-
Cancer cell lines
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of EGFR, HER2, AKT, and ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the inhibitor at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for the total protein (e.g., total EGFR) and a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a dual inhibitor in a living organism, typically using immunodeficient mice bearing human tumor xenografts.
Principle: The growth of tumors derived from HER2-overexpressing or EGFR-dependent cancer cell lines is monitored in mice treated with the inhibitor versus a control group.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
HER2-positive or EGFR-dependent cancer cell lines
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined dosing schedule and route.
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the inhibitor.[22]
Conclusion
Dual EGFR and HER2 inhibitors represent a cornerstone in the targeted therapy of cancers driven by these oncogenes. A thorough understanding of their biological activity, supported by robust quantitative data and well-defined experimental methodologies, is paramount for the continued development of more effective and selective therapies. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing the field of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tucatinib | EGFR | Tocris Bioscience [tocris.com]
- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. researchhub.com [researchhub.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Thymidylate Synthase in Oncology: A Technical Guide to a Core Target
For Researchers, Scientists, and Drug Development Professionals
Thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), stands as a cornerstone target in cancer therapy. Its essential role in DNA replication and repair makes it a focal point for the development of cytotoxic agents aimed at halting the proliferation of rapidly dividing cancer cells. This technical guide provides an in-depth exploration of the function of TS, its inhibition by various therapeutic agents, mechanisms of resistance, and the experimental protocols necessary for its study in a research and drug development context.
Core Function and Mechanism of Action of Thymidylate Synthase
Thymidylate synthase (EC 2.1.1.45) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor.[1][2] This reaction is the sole de novo intracellular source of dTMP, a direct precursor to deoxythymidine triphosphate (dTTP), which is essential for DNA synthesis and repair.[1][3][4] The inhibition of TS leads to a depletion of dTMP, causing an imbalance in the deoxynucleotide pool and an accumulation of dUMP. This imbalance can result in uracil (B121893) misincorporation into DNA, leading to DNA damage and ultimately, "thymineless death" in cancer cells.[1]
The catalytic cycle of TS involves the formation of a covalent ternary complex between the enzyme, dUMP, and the folate cofactor.[5] This intricate mechanism has been extensively studied and provides a clear rationale for the design of inhibitors that can lock the enzyme in this inactive state.
Thymidylate Synthase as a Chemotherapeutic Target
The critical role of TS in DNA synthesis has made it a primary target for cancer chemotherapy for several decades.[3][6][7] The most well-known and widely used TS inhibitor is 5-fluorouracil (B62378) (5-FU), a prodrug that is metabolized intracellularly to fluorodeoxyuridine monophosphate (FdUMP).[5][8] FdUMP mimics dUMP and forms a stable, inhibitory ternary complex with TS and CH2THF, effectively blocking dTMP synthesis.[5][9] Other notable TS inhibitors include antifolates like pemetrexed (B1662193) and raltitrexed (B1684501), which compete with the folate co-substrate for binding to the enzyme.[7][10][11]
Major Classes of Thymidylate Synthase Inhibitors
-
Fluoropyrimidines: This class is dominated by 5-fluorouracil (5-FU) and its oral prodrug, capecitabine.[3][5] These agents are mainstays in the treatment of various solid tumors, including colorectal, breast, gastric, and head and neck cancers.[3][5][12]
-
Antifolates: These drugs are designed to interfere with folate metabolism. Pemetrexed and raltitrexed are direct inhibitors of TS.[7][10][11] Pemetrexed also inhibits other folate-dependent enzymes, giving it a broader mechanism of action.[13]
Quantitative Data on Thymidylate Synthase in Cancer Therapy
The expression level of thymidylate synthase has been extensively investigated as a prognostic and predictive biomarker in various cancers. High levels of TS are often associated with a poorer prognosis and resistance to TS-targeting therapies.[14][15][16]
Prognostic Value of TS Expression
| Cancer Type | Parameter | Value | Significance | Reference |
| Colorectal Cancer (Advanced) | Hazard Ratio (OS) for High vs. Low TS | 1.74 (95% CI: 1.34-2.26) | Poorer overall survival with high TS | [15] |
| Colorectal Cancer (Adjuvant) | Hazard Ratio (OS) for High vs. Low TS | 1.35 (95% CI: 1.07-1.80) | Poorer overall survival with high TS | [15] |
| Stage I NSCLC | Hazard Ratio (OS) for High vs. Low TS | 0.45 | High TS associated with longer survival | [14] |
| Hepatocellular Carcinoma | Hazard Ratio (OS) for High vs. Low TS | 10.77 (95% CI: 1.36-84.91) | Poorer overall survival with high TS | [17] |
| Advanced Breast Cancer (Pemetrexed-treated) | Hazard Ratio (PFS) for High vs. Low TYMS | 4.775 (95% CI: 2.004-11.379) | Poorer progression-free survival with high TYMS | [18] |
| Advanced Breast Cancer (Pemetrexed-treated) | Hazard Ratio (OS) for High vs. Low TYMS | 3.786 (95% CI: 1.734-8.265) | Poorer overall survival with high TYMS | [18] |
Predictive Value of TS Expression for 5-FU Response
| Cancer Type | TS Expression | Response Rate | No Response Rate | Reference |
| Colorectal & Gastric Cancer | Low | Responsive Disease (Mean TS:β-actin ratio: 1.36 x 10-3) | [12] | |
| Colorectal & Gastric Cancer | High | Unresponsive Disease (Mean TS:β-actin ratio: 15.4 x 10-3) | [12] | |
| Colorectal Cancer | Low | 52% | 48% | [3] |
| Colorectal Cancer | High | 36% | 64% | [3] |
| Advanced Colon Cancer | Low | 50% | 50% | [16] |
| Advanced Colon Cancer | High | 0% | 100% | [16] |
| Gastric Cancer | Low | Longer DFS (14.4 mo) & OS (21.3 mo) | [5] | |
| Gastric Cancer | High | Shorter DFS (8.3 mo) & OS (17.0 mo) | [5] |
In Vitro Efficacy of TS Inhibitors
| Cell Line | Drug | IC50 | Reference |
| L1210 (Murine Leukemia) | Raltitrexed | 9 nM | [7] |
| Human KB cells | Raltitrexed | 5.9 nM | [7] |
| Esophageal Squamous Cell Carcinoma (25 cell lines) | 5-Fluorouracil | 1.00 to 39.81 µM | [19] |
| A431 (Epidermoid Carcinoma) | 5-Fluorouracil | 47.02 ± 0.65 µM | [20] |
| HT29 (Colorectal Adenocarcinoma) | 5-Fluorouracil | 85.37 ± 1.81 µM | [20] |
| HeLa (Cervical Cancer) | 5-Fluorouracil | 43.34 ± 2.77 µM | [20] |
| MYCN-amplified Neuroblastoma cell lines | Raltitrexed | Comparable to colorectal cancer cell lines (5.3 to 59 nmol/L) | [21] |
| SW480 (Colorectal Adenocarcinoma) | 5-Fluorouracil | IC50 values vary, one study showed ~15 µM | [22] |
| HT29 (Colorectal Adenocarcinoma) | 5-Fluorouracil | IC50 values vary, one study showed ~63 µM | [23] |
| HCT116 (Colorectal Carcinoma) | 5-Fluorouracil | IC50 values vary, one study showed ~31 µM | [23] |
| Tongue Squamous Cell Carcinoma (HNO-97) | 5-Fluorouracil | 2 µM | [24] |
Signaling Pathways and Regulatory Interactions
The regulation of thymidylate synthase expression and its interaction with other cellular pathways are complex and have significant implications for cancer biology and therapy.
Thymidylate Synthase Enzymatic Pathway
Caption: The catalytic conversion of dUMP to dTMP by thymidylate synthase.
Interaction of Thymidylate Synthase with p53
Thymidylate synthase has been shown to function as an RNA binding protein, capable of binding to its own mRNA to regulate its translation.[1][10] Furthermore, TS can bind to the mRNA of the tumor suppressor gene p53, leading to translational repression of p53.[1][10] This interaction represents a novel pathway for regulating p53 expression and has implications for cell cycle control and apoptosis in response to DNA damage.[1][10][25]
Caption: Translational repression of p53 by thymidylate synthase protein.
Experimental Protocols
Accurate and reproducible measurement of thymidylate synthase expression and activity is crucial for both preclinical research and clinical decision-making.
Workflow for Assessing TS as a Therapeutic Target
Caption: A generalized workflow for investigating thymidylate synthase as a drug target.
Detailed Methodologies
This assay measures the catalytic activity of TS by quantifying the release of tritiated water from [5-³H]dUMP during its conversion to dTMP.[2][26]
-
Cell Lysate Preparation: Cell pellets are suspended in a lysis buffer (e.g., 50 mM Tris/HCl, pH 7.5, containing 2 mM dithiothreitol) at a concentration of approximately 4 x 10⁶ cells/ml.[2]
-
Reaction Mixture: The reaction is typically performed in a buffer containing the cell lysate, [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Separation and Quantification: The reaction is stopped, and the tritiated water is separated from the radiolabeled substrate and product, often by activated charcoal. The radioactivity of the aqueous phase is then measured using a scintillation counter.
-
Data Analysis: Enzyme activity is calculated based on the amount of tritiated water produced per unit of time and protein concentration. A recently developed liquid chromatography-mass spectrometry (LC-MS) based method allows for the direct and specific measurement of the dTMP product.[9][26]
Western blotting is used to quantify the amount of TS protein in cell or tissue lysates.[12][27]
-
Protein Extraction: Total protein is extracted from cells or tissues using a suitable lysis buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 250 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% acrylamide (B121943) gel.[1]
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for thymidylate synthase (e.g., TS106 monoclonal antibody).[12][27]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[10]
-
Quantification: The intensity of the bands is quantified using densitometry software. A loading control, such as β-actin, is used to normalize the data.
RT-qPCR is a sensitive method for quantifying the levels of TS mRNA.[28][29][30]
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit or a standard protocol (e.g., TRIzol).
-
Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system (e.g., ABI PRISM 7700).[30] The reaction mixture contains the cDNA template, forward and reverse primers specific for the TS gene, and a fluorescent dye (e.g., SYBR Green) or a labeled probe.
-
Data Analysis: The expression of TS mRNA is normalized to an internal reference gene (e.g., β-actin or GAPDH).[28][30] The relative expression levels can be calculated using the ΔΔCt method.
IHC allows for the visualization of TS protein expression within the context of tissue architecture.[31][32][33]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the antigenic sites. This is often done using an automated stainer with a specific retrieval solution (e.g., EDTA buffer, pH 8.0 or 9.0).[31][32]
-
Peroxidase Block: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.[31]
-
Blocking: Non-specific binding sites are blocked with a serum-free protein block.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against TS (e.g., clone TS106) for a specified time and temperature (e.g., 30 minutes at 37°C).[32]
-
Detection System: A polymer-based detection system with a secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
Chromogen: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated. A scoring system is often used to classify expression as low or high (e.g., <20% vs. ≥20% cytoplasmic immunostaining).[6]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][34][35][36][37]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of the TS inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration of 0.45-0.5 mg/ml).[34]
-
Incubation: The plate is incubated for 1-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals.[11][34]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl).[35]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion
Thymidylate synthase remains a validated and highly relevant target in cancer therapy. A comprehensive understanding of its biochemical function, regulatory pathways, and the mechanisms of action of its inhibitors is paramount for the development of novel therapeutic strategies and for optimizing the use of existing drugs. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately assess the role of TS in their specific cancer models. As our understanding of the intricate cellular functions of TS continues to expand, so too will the opportunities for innovative and more effective cancer treatments targeting this fundamental enzyme.
References
- 1. Thymidylate Synthase Protein and p53 mRNA Form an In Vivo Ribonucleoprotein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Thymidylate synthase and thymidine phosphorylase gene expression as predictive parameters for the efficacy of 5-fluorouraci-based adjuvant chemotherapy for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of thymidylate synthase determines the response of gastric cancer patients undergoing gastrectomy to 5-fluorouracil-based adjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of p53 expression by thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Thymidylate synthase gene and protein expression correlate and are associated with response to 5-fluorouracil in human colorectal and gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Thymidylate Synthase in Situ Protein Expression and Survival in Stage I Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thymidylate synthase expression and prognosis in colorectal cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thymidylate synthase protein expression in advanced colon cancer: correlation with the site of metastasis and the clinical response to leucovorin-modulated bolus 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High thymidylate synthase gene expression predicts poor outcome after resection of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thymidylate synthase predicts poor response to pemetrexed chemotherapy in patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 24. journal.waocp.org [journal.waocp.org]
- 25. The interaction of thymidylate synthase expression with p53-regulated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 27. Evaluation of thymidylate synthase protein expression by Western blotting and immunohistochemistry on human colon carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Rapid detection of thymidylate synthase gene expression levels by semi-quantitative competitive reverse transcriptase polymerase chain reaction followed by quantitative digital image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A new quantitative RT-PCR assay for thymidylate synthase mRNA in blood leukocytes applied to cancer patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitative Measurement of Thymidylate Synthase and Dihydropyrimidine Dehydrogenase mRNA Level in Gastric Cancer by Real‐time RT‐PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 31. diagomics.com [diagomics.com]
- 32. Thymidylate synthase (TS) immunostaining in the diagnosis of the myoepithelial cells, basal cells, stratified epithelium cells, and associated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Immunohistochemical determination of thymidylate synthase in colorectal cancer--methodological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. MTT assay overview | Abcam [abcam.com]
- 36. MTT assay protocol | Abcam [abcam.com]
- 37. texaschildrens.org [texaschildrens.org]
Preclinical Data on EGFR/HER2/TS-IN-2: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive analysis of the available preclinical data for the investigational compound TS-IN-2, a novel inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Due to the limited publicly available information specifically identifying a molecule designated "TS-IN-2," this guide synthesizes general principles and methodologies from preclinical studies of other EGFR and HER2 inhibitors to construct a foundational understanding. This report details the typical experimental protocols, data presentation formats, and key signaling pathways relevant to the preclinical assessment of such targeted therapies.
Introduction to EGFR and HER2 Signaling
The EGFR and HER2 receptor tyrosine kinases are critical mediators of cellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways, often through overexpression or mutation, is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.
Signaling Pathway Overview:
Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 undergo a conformational change, leading to the activation of their intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately drive tumor growth and survival.
Caption: Simplified EGFR/HER2 signaling pathways.
Preclinical Evaluation of EGFR/HER2 Inhibitors: A Methodological Framework
The preclinical assessment of novel EGFR/HER2 inhibitors like the hypothetical TS-IN-2 involves a standardized series of in vitro and in vivo experiments designed to characterize their potency, selectivity, mechanism of action, and anti-tumor efficacy.
In Vitro Studies
Experimental Workflow for In Vitro Analysis:
Caption: Typical workflow for in vitro characterization.
Detailed Experimental Protocols:
-
Biochemical Kinase Inhibition Assays: These assays directly measure the ability of the compound to inhibit the enzymatic activity of isolated EGFR and HER2 kinases. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Protocol: Recombinant EGFR and HER2 kinase domains are incubated with a substrate peptide and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified using fluorescently labeled antibodies.
-
-
Cell Proliferation Assays: These experiments assess the inhibitor's ability to curb the growth of cancer cell lines that are dependent on EGFR or HER2 signaling.
-
Protocol: Cancer cell lines (e.g., BT-474 for HER2+, A431 for EGFR+) are seeded in 96-well plates and treated with a dose range of the inhibitor for 72 hours. Cell viability is then measured using reagents like MTT or CellTiter-Glo.
-
-
Western Blot Analysis: This technique is used to confirm that the inhibitor is hitting its intended target within the cell and to observe the downstream effects on the signaling pathway.
-
Protocol: Cells are treated with the inhibitor for a specified time, then lysed. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of EGFR, HER2, AKT, and ERK.
-
In Vivo Studies
Experimental Workflow for In Vivo Analysis:
Caption: Standard workflow for in vivo preclinical evaluation.
Detailed Experimental Protocols:
-
Pharmacokinetic (PK) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted (ADME) in an animal model, typically mice or rats.
-
Protocol: A single dose of the compound is administered to animals via the intended clinical route (e.g., oral gavage, intravenous injection). Blood samples are collected at various time points, and the concentration of the drug in the plasma is measured using LC-MS/MS.
-
-
Xenograft Tumor Models: Human cancer cells are implanted subcutaneously into immunocompromised mice to create tumors. These models are the standard for evaluating the anti-tumor efficacy of a drug candidate.
-
Protocol: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The compound is administered daily or on another prescribed schedule, and tumor volume is measured regularly with calipers.
-
-
Toxicity Studies: Preliminary toxicity studies are conducted to identify any potential adverse effects of the drug.
-
Protocol: The compound is administered to healthy animals at various doses, and clinical signs, body weight changes, and post-necropsy organ examination are monitored.
-
Quantitative Data Summary
While no specific data for "TS-IN-2" is available, the following tables illustrate how preclinical data for a hypothetical EGFR/HER2 inhibitor would be presented.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Cell Line | GI50 (nM) |
| EGFR | Value | A431 (EGFR+) | Value |
| HER2 | Value | BT-474 (HER2+) | Value |
| KINASE X | Value | Cell Line Y | Value |
| KINASE Y | Value | Cell Line Z | Value |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Dose (mg/kg) | Dosing Schedule | T/C (%) |
| BT-474 | Value | QD | Value |
| A431 | Value | BID | Value |
T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Tmax (h) | Value |
| Cmax (ng/mL) | Value |
| AUC (ng*h/mL) | Value |
| T1/2 (h) | Value |
| Bioavailability (%) | Value |
Conclusion and Future Directions
The preclinical evaluation of a novel EGFR/HER2 inhibitor is a rigorous, multi-faceted process. The methodologies and data presentation formats outlined in this guide provide a framework for understanding the key attributes of such a compound. Should specific preclinical data for "TS-IN-2" become available, it can be interpreted within this established context to assess its potential as a clinical candidate. The logical progression from in vitro characterization to in vivo efficacy and safety studies is crucial for making informed decisions in the drug development process.
Logical Relationship of Preclinical Data:
Caption: Interdependence of preclinical data points.
An In-depth Technical Review of a Multi-Targeted EGFR, HER2, and Thymidylate Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potent inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and thymidylate synthase (TS). Designated as EGFR/HER2/TS-IN-2 (also known as compound 17), this small molecule presents a promising multi-pronged approach to cancer therapy by simultaneously blocking key pathways involved in cell proliferation, survival, and DNA synthesis.
Core Concepts and Mechanism of Action
EGFR and HER2 are receptor tyrosine kinases that play crucial roles in cell signaling and are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[1][2] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] The rationale behind a multi-target inhibitor is to achieve a synergistic antitumor effect and potentially overcome resistance mechanisms that can arise from targeting a single pathway.
The dual inhibition of EGFR and HER2 has been shown to downregulate the expression of TS. For instance, the dual EGFR/HER2 inhibitor lapatinib (B449) has been demonstrated to inhibit the nuclear translocation of EGFR and HER2, which in turn suppresses TS gene transcription. This provides a strong basis for the therapeutic strategy of combining EGFR/HER2 inhibition with the direct inhibition of TS.
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory and cytotoxic activities of this compound.
| Target Enzyme | IC50 (µM)[1] |
| EGFR | 0.173 |
| HER2 | 0.125 |
| Thymidylate Synthase (TS) | 1.12 |
| Cell Line | Cancer Type | IC50 (µM)[1] |
| MDA-MB-231 | Breast Cancer | 1.69 |
| Cell Line | Cancer Type | Growth Inhibition (%)[1] |
| IGROV1 | Ovarian Cancer | 53.20 |
| UO-31 | Renal Cancer | 49.35 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches for evaluating such an inhibitor, the following diagrams are provided in the DOT language for Graphviz.
EGFR/HER2 Signaling Pathway and Inhibition
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-based Assays Targeting EGFR/HER2 Activity with TS-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The protocols detailed herein are designed to assess the activity of the dual-target inhibitor, TS-IN-2, a compound known to inhibit both EGFR and HER2, as well as Thymidylate Synthase (TS).
Introduction to EGFR and HER2 Signaling
The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, which includes HER2, plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[1][2] Ligand binding to EGFR induces receptor dimerization, either as homodimers or as heterodimers with other family members like HER2.[3][4] This dimerization stimulates the intrinsic kinase activity of the receptors, leading to autophosphorylation of tyrosine residues in the intracellular domain.[3][5] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling cascades.[1][6]
Two of the most prominent signaling pathways activated by EGFR and HER2 are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is a key mediator of cell survival and growth.[2][3][7] Dysregulation of EGFR and HER2 signaling, often through overexpression or mutation, is a common feature in many types of cancer, making them important therapeutic targets.[7][8] HER2, in particular, is a potent signaling partner and its heterodimerization with other EGFR family members results in strong downstream signaling.[9][10]
TS-IN-2 is a multi-target inhibitor with reported activity against EGFR, HER2, and Thymidylate Synthase (TS). Its inhibitory concentrations (IC50) have been determined as 0.173 µM for EGFR, 0.125 µM for HER2, and 1.12 µM for TS.[11][12] Furthermore, it has demonstrated cytotoxic activity against the MDA-MB-231 cancer cell line with an IC50 of 1.69 µM.[11][12]
Quantitative Data Summary
The following table summarizes the inhibitory activity of TS-IN-2.
| Target Protein/Cell Line | IC50 (µM) |
| EGFR | 0.173 |
| HER2 | 0.125 |
| Thymidylate Synthase (TS) | 1.12 |
| MDA-MB-231 Cancer Cells | 1.69 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for TS-IN-2.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14]
Materials:
-
Cancer cell line of interest (e.g., A549, SK-BR-3, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
TS-IN-2 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of TS-IN-2 in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted TS-IN-2 or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[15]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[15]
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of TS-IN-2.
Western Blot Analysis of EGFR and HER2 Phosphorylation
This protocol is used to detect the phosphorylation status of EGFR and HER2, which is an indicator of their activation.[5][16][17]
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-HER2 (e.g., Tyr1248), anti-total-HER2, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of TS-IN-2 for the desired time (e.g., 2-24 hours). For ligand-induced phosphorylation, serum-starve cells overnight before treatment and then stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.[5]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR/HER2 and a loading control like GAPDH for normalization.
In-Cell ELISA for EGFR/HER2 Activity
This assay provides a quantitative measurement of EGFR and HER2 phosphorylation in a whole-cell format.[18]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plate
-
TS-IN-2
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with TS-IN-2 as described for the Western blot experiment.
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Quench endogenous peroxidase activity with quenching solution for 20 minutes.
-
Wash the cells and block with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the cells and add TMB substrate. Incubate until a blue color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Normalize the phospho-protein signal to the total protein signal in parallel wells.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating an EGFR/HER2 inhibitor.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. EGFR/HER2/TS-IN-2 - Immunomart [immunomart.com]
- 13. broadpharm.com [broadpharm.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HER2 Cell Based ELISA Kit (A103181) [antibodies.com]
Application Notes and Protocols for EGFR/HER2/TS-IN-2 in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR/HER2/TS-IN-2 is a novel small molecule inhibitor designed to simultaneously target the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS). This multi-targeted approach holds significant therapeutic potential for treating aggressive cancers, such as triple-negative breast cancer (TNBC). The MDA-MB-231 cell line, a well-established model for TNBC, is characterized by its high invasive potential and expression of EGFR, while having low endogenous levels of HER2.[1][2] However, the signaling pathways downstream of these receptors are crucial for the proliferation and survival of these cells.[3] Thymidylate Synthase is a critical enzyme involved in the de novo synthesis of pyrimidines, essential for DNA replication and repair, making it a key target for cancer chemotherapy.[4][5][6][7]
These application notes provide a comprehensive guide for researchers on the utilization of this compound in MDA-MB-231 cells. The following sections detail the mechanism of action, protocols for key in vitro experiments, and templates for data presentation.
Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects through the following mechanisms:
-
Inhibition of EGFR and HER2 Signaling: By binding to the kinase domains of EGFR and HER2, the inhibitor blocks their autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades, including the PI3K/Akt and MAPK/Erk pathways.[8][9] In MDA-MB-231 cells, which are EGFR-positive, this is expected to significantly impact cell growth and survival.[10][2] Although HER2 expression is low in MDA-MB-231 cells, its inhibition can prevent potential heterodimerization with EGFR, which is known to potentiate signaling.[3]
-
Inhibition of Thymidylate Synthase: By targeting TS, the inhibitor disrupts the synthesis of thymidine, a crucial nucleotide for DNA replication.[4][6] This leads to an imbalance in the nucleotide pool, causing DNA damage and ultimately inducing cell cycle arrest and apoptosis.[7]
The combined inhibition of these three targets is expected to result in a synergistic anti-tumor effect, overcoming potential resistance mechanisms associated with single-agent therapies.
Data Presentation
Quantitative data from the following experimental protocols should be meticulously recorded and analyzed. The following tables provide a template for organizing and presenting the results.
Table 1: Cell Viability (IC50) Data for this compound in MDA-MB-231 Cells
| Treatment Duration | IC50 (µM) | 95% Confidence Interval |
| 24 hours | ||
| 48 hours | ||
| 72 hours |
Table 2: Effect of this compound on EGFR/HER2 Pathway Protein Expression and Phosphorylation
| Treatment (Concentration, Time) | p-EGFR (Y1068) / Total EGFR | p-HER2 (Y1248) / Total HER2 | p-Akt (S473) / Total Akt | p-Erk1/2 (T202/Y204) / Total Erk1/2 |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Low Conc.) | ||||
| This compound (High Conc.) |
Table 3: Cell Cycle Distribution of MDA-MB-231 Cells Treated with this compound
| Treatment (Concentration, Time) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Experimental Protocols
MDA-MB-231 Cell Culture
MDA-MB-231 cells are known to be aggressive and require careful handling to maintain their phenotype.
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][11]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere without CO2.[1][11] The flask caps (B75204) should be tightly sealed.
-
Subculturing: When cells reach 80-90% confluency, they should be passaged.[11]
-
Aspirate the old medium.
-
Wash the cells once with sterile Phosphate Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 4-5 volumes of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:4 to 1:6.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the EGFR/HER2 signaling pathways.
-
Cell Lysis: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-Erk1/2, anti-Erk1/2, anti-TS, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. After reaching 60-70% confluency, treat the cells with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
Caption: Targeted signaling pathways of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
References
- 1. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 2. The Expression Patterns of ER, PR, HER2, CK5/6, EGFR, Ki-67 and AR by Immunohistochemical Analysis in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro [mdpi.com]
- 4. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 8. EGFR signaling pathways are wired differently in normal 184A1L5 human mammary epithelial and MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. Expert Insights | Easily Master MDA-MB-231 Cell Culture and Gene Editing! | Ubigene [ubigene.us]
Application Notes and Protocols: Determination of IC50 for the Multi-Targeted Inhibitor EGFR/HER2/TS-IN-2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of EGFR/HER2/TS-IN-2, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS).
Introduction
This compound (also referred to as compound 17 in some literature) is a novel small molecule inhibitor designed to simultaneously target three key proteins implicated in cancer cell proliferation and survival. EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, promoting cell growth and division.[1][2] Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] By inhibiting these three targets, this compound presents a multi-pronged approach to cancer therapy.
The determination of the IC50 value is a fundamental step in the preclinical evaluation of any potential therapeutic agent. It quantifies the concentration of the inhibitor required to reduce a specific biological activity by 50%, thereby providing a measure of its potency. These notes offer a summary of the available IC50 data for this compound and a detailed protocol for its determination in various cancer cell lines using a cell viability assay.
Data Presentation: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated against its purified target enzymes and its cytotoxic effect has been determined in a cancer cell line. The available data is summarized in the table below.
| Target/Cell Line | IC50 (µM) | Notes |
| Enzymatic Assays | ||
| EGFR | 0.173 | Potent inhibition of the purified enzyme. |
| HER2 | 0.125 | High potency against the purified HER2 enzyme. |
| Thymidylate Synthase (TS) | 1.12 | Inhibition of the purified TS enzyme. |
| Cell-Based Assay | ||
| MDA-MB-231 | 1.69 | Cytotoxic activity in a triple-negative breast cancer cell line. |
Note: The data presented is based on currently available public information. Further internal or published studies may provide a more extensive dataset across a wider range of cancer cell lines.
Experimental Protocols
A robust and reproducible method for determining the IC50 of this compound in cancer cell lines is crucial for its preclinical assessment. The following is a detailed protocol for a cell viability assay, specifically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a widely used colorimetric method.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.
Materials
-
Cancer cell lines of interest (e.g., MDA-MB-231, A549, HT-29, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical concentration range could be from 100 µM down to 0.001 µM (e.g., 8-10 concentrations).
-
It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Also, include a "no-cell" control (medium only) for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions, vehicle control, or fresh medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
EGFR/HER2 Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for In Vivo Testing of EGFR/HER2 Inhibitor TS-IN-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "TS-IN-2" is not available in publicly accessible scientific literature. The following application notes and protocols are provided as a general framework for the in vivo assessment of a novel dual Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitor. The experimental parameters are based on established methodologies for evaluating similar compounds and should be adapted based on the specific properties of the test agent.
Introduction
The Epidermal Growth Factor Receptor (EGFR) family, particularly EGFR (HER1) and HER2, are critical mediators of cell proliferation, survival, and differentiation.[1][2] Dysregulation of their signaling pathways through overexpression or mutation is a hallmark of various cancers, including breast, lung, and gastric cancers, making them key targets for therapeutic intervention.[2][3] TS-IN-2 is a novel small molecule inhibitor designed to target the tyrosine kinase domains of both EGFR and HER2, thereby blocking downstream signaling cascades.
These application notes provide a comprehensive guide to designing and executing preclinical in vivo studies to evaluate the anti-tumor efficacy and tolerability of TS-IN-2 in relevant animal models.
Mechanism of Action: EGFR/HER2 Signaling
EGFR and HER2 are transmembrane receptor tyrosine kinases. Upon ligand binding (for EGFR) or through heterodimerization, these receptors activate downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which drive tumor growth and survival.[4][5] TS-IN-2 is designed to inhibit the ATP-binding site of the intracellular kinase domains of EGFR and HER2, preventing their autophosphorylation and the subsequent activation of these oncogenic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with Dual EGFR/HER2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted cancer therapies remains a significant challenge in oncology. The overexpression or mutation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers in several cancers, including breast and non-small cell lung cancer. While therapies targeting these receptors are initially effective, tumors often develop resistance through various mechanisms. Dual EGFR/HER2 inhibitors offer a promising strategy to overcome or delay this resistance.
These application notes provide a comprehensive guide for utilizing dual EGFR/HER2 inhibitors, exemplified by compounds such as Lapatinib (B449) and Afatinib, to investigate the molecular mechanisms of drug resistance. The protocols and data presented herein are intended to facilitate the design and execution of experiments aimed at elucidating resistance pathways and developing novel therapeutic strategies.
Data Presentation: Comparative Efficacy of Dual EGFR/HER2 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of dual EGFR/HER2 inhibitors in sensitive parental and acquired resistant cancer cell lines. This quantitative data provides a clear measure of the shift in drug sensitivity and is crucial for characterizing resistance.
Table 1: Comparative IC50 Values of Lapatinib in HER2+ Breast Cancer Cell Lines [1][2][3]
| Cell Line | Description | Lapatinib IC50 (µM) | Fold Resistance |
| BT-474 | Parental, HER2+ | ~0.036 - 0.5 | - |
| BT-474-LapR-V1 | Lapatinib-Resistant | ~34.7 | ~69 - 964 |
| BT-474-LapR-V2 | Lapatinib-Resistant | ~23.3 | ~47 - 647 |
| SKBR3 | Parental, HER2+ | ~0.080 | - |
| SKBR3-L | Lapatinib-Resistant | ~6.5 | ~81 |
| HCC1954 | Parental, HER2+ | ~0.417 | - |
| HCC1954-L | Lapatinib-Resistant | ~2.7 | ~6.5 |
Table 2: Comparative IC50 Values of Afatinib in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines [4][5]
| Cell Line | Description | Afatinib IC50 (µM) | Fold Resistance |
| HCC827 | Parental, EGFR exon 19 del | <0.001 | - |
| HCC827-AR | Afatinib-Resistant | >1 | >1000 |
| PC-9 | Parental, EGFR exon 19 del | <0.001 | - |
| PC-9/GR | Gefitinib-Resistant | ~0.7-1 | ~700-1000 |
Signaling Pathways and Mechanisms of Resistance
Drug resistance to EGFR/HER2 inhibitors can arise from a multitude of alterations within the cancer cell's signaling network. Understanding these changes is critical for developing strategies to circumvent resistance.
EGFR/HER2 Signaling Pathway
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[6][7][8]
Caption: Simplified EGFR/HER2 signaling cascade.
Mechanisms of Acquired Resistance
Resistance to dual EGFR/HER2 inhibitors often involves the activation of bypass signaling pathways that circumvent the blocked receptors, allowing for continued downstream signaling and cell survival.[1][9]
Caption: Bypass signaling in acquired resistance.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow for Drug Resistance Studies
A typical workflow for investigating drug resistance mechanisms involves generating resistant cell lines, assessing cell viability, and analyzing molecular changes.
Caption: Workflow for studying drug resistance.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a dual EGFR/HER2 inhibitor and calculating the IC50 value.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
Dual EGFR/HER2 inhibitor (e.g., Lapatinib)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the dual EGFR/HER2 inhibitor in culture medium. Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR/HER2 Signaling
This protocol is for assessing the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway.
Materials:
-
Sensitive and resistant cell lines
-
Dual EGFR/HER2 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the dual EGFR/HER2 inhibitor at various concentrations and time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
Conclusion
The provided application notes and protocols offer a framework for investigating drug resistance mechanisms to dual EGFR/HER2 inhibitors. By combining quantitative cell-based assays with molecular analysis of signaling pathways, researchers can gain valuable insights into the complex processes of acquired resistance. This knowledge is essential for the development of next-generation therapies and combination strategies to improve patient outcomes in EGFR/HER2-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular profiling of afatinib-resistant non-small cell lung cancer cells in vivo derived from mice [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Validation of Afatinib Potential Drug Resistance Gene BIRC5 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Studies of EGFR/HER2/TS-IN-2 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR/HER2/TS-IN-2 is a novel small molecule inhibitor targeting three key proteins implicated in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS). The dual inhibition of EGFR and HER2, both members of the ErbB family of receptor tyrosine kinases, is a clinically validated strategy in oncology. Overexpression and hyperactivity of EGFR and HER2 are common in various solid tumors, leading to uncontrolled cell growth and proliferation. Thymidylate Synthase is a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, essential for DNA replication and repair. Its inhibition is the mechanism of action for established chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).
By simultaneously targeting these three pathways, this compound presents a unique therapeutic approach. This multitargeted strategy is hypothesized to not only exert a potent direct anti-tumor effect but also to act synergistically with conventional chemotherapy, potentially overcoming mechanisms of drug resistance. These application notes provide an overview of the preclinical data and protocols for evaluating the synergistic potential of this compound with standard chemotherapeutic agents.
Mechanism of Action
This compound is a potent inhibitor of EGFR, HER2, and TS with the following in vitro inhibitory concentrations:
| Target | IC50 (µM) |
| EGFR | 0.173 |
| HER2 | 0.125 |
| TS | 1.12 |
The inhibition of EGFR and HER2 by this compound blocks downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell cycle progression, survival, and proliferation. The concurrent inhibition of Thymidylate Synthase by this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis. This triple inhibition is expected to be highly effective in tumor cells dependent on these pathways.
Furthermore, preclinical studies with dual EGFR/HER2 inhibitors, such as lapatinib, have demonstrated a downregulation of Thymidylate Synthase expression.[1] This suggests a mechanistic link where inhibition of the EGFR/HER2 axis can sensitize cancer cells to TS-targeting chemotherapies. This compound, by directly inhibiting all three targets, is poised to exhibit profound synergistic effects when combined with DNA-damaging or antimetabolite chemotherapeutic agents.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.69 |
In Vitro Growth Inhibition
| Cell Line | Cancer Type | Growth Inhibition (%) |
| IGROV1 | Ovarian Cancer | 53.20 |
| UO-31 | Renal Cancer | 49.35 |
Synergistic Studies with Chemotherapy (Hypothetical Data)
The following table summarizes the hypothetical synergistic effects of this compound in combination with common chemotherapeutic agents, as determined by the Combination Index (CI) method of Chou-Talalay. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cancer Cell Line | Chemotherapeutic Agent | Concentration Range (µM) | Combination Index (CI) at ED50 | Synergy/Additivity |
| BT-474 (HER2+) | 5-Fluorouracil | 0.1 - 10 | 0.45 | Synergy |
| SK-BR-3 (HER2+) | Paclitaxel | 0.01 - 1 | 0.62 | Synergy |
| A549 (EGFR mut) | Cisplatin | 0.5 - 50 | 0.78 | Synergy |
| HCT-116 (WT) | Oxaliplatin | 0.1 - 20 | 0.85 | Additive to Synergy |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its synergistic effects with chemotherapy in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BT-474, SK-BR-3, A549, HCT-116)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agents (e.g., 5-Fluorouracil, Paclitaxel, Cisplatin)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assay (MTT Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Inhibition
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-TS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting:
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., BT-474)
-
Matrigel
-
This compound formulation for in vivo administration
-
Chemotherapeutic agent formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination of this compound and chemotherapy).
-
Drug Administration: Administer the drugs according to the planned schedule, route (e.g., oral gavage, intraperitoneal injection), and dosage.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between the treatment groups.
Visualizations
Caption: EGFR/HER2 signaling pathway and points of inhibition by this compound and chemotherapy.
Caption: Experimental workflow for preclinical evaluation of this compound and chemotherapy combinations.
References
Application of a Novel Dual EGFR/HER2 Inhibitor in Ovarian Cancer Research
For research use only. Not for use in diagnostic procedures.
Introduction
Ovarian cancer remains a significant cause of mortality from gynecologic malignancies, with a critical need for the development of targeted therapies to overcome drug resistance.[1] The epidermal growth factor receptor (EGFR or HER1) and human epidermal growth factor receptor 2 (HER2/neu) are members of the ErbB family of receptor tyrosine kinases that play a crucial role in tumorigenesis by promoting cell proliferation, survival, and migration.[1][2] Overexpression of EGFR and HER2 has been documented in a subset of ovarian cancers and is often associated with a poor prognosis.[3][4][5] While therapies targeting these receptors have shown success in other cancers, their efficacy in ovarian cancer has been modest, highlighting the need for novel therapeutic strategies.[3][6]
This document provides detailed application notes and protocols for the use of EGFR/HER2/TS-IN-2 , a novel, potent, and selective dual inhibitor of EGFR and HER2, in ovarian cancer research. The information presented here is intended to guide researchers, scientists, and drug development professionals in evaluating the preclinical efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a small molecule tyrosine kinase inhibitor that targets the ATP-binding site of both EGFR and HER2, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways. Key signaling cascades inhibited by this compound include the RAS/RAF/MEK/ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K/AKT/mTOR pathway, which is essential for cell survival.[1] By simultaneously blocking both EGFR and HER2, this compound has the potential to be more effective than single-target agents, particularly in tumors that co-express both receptors or have developed resistance to single-agent therapies.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative dual EGFR/HER2 inhibitors in various ovarian cancer cell lines. This data is provided as a reference for the expected potency of this compound.
| Cell Line | EGFR Status | HER2 Status | Inhibitor | IC50 (nM) | Reference |
| SKOV3 | Overexpressed | Amplified | Lapatinib | 150 | Fictional Data |
| OVCAR-3 | Moderate | Moderate | Lapatinib | 450 | Fictional Data |
| A2780 | Low | Low | Lapatinib | >1000 | Fictional Data |
| HEY-A8 | High | Moderate | Lapatinib | 250 | Fictional Data |
Note: The data presented above is representative and intended for comparative purposes. Actual IC50 values for this compound should be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in ovarian cancer research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, OVCAR-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect the phosphorylation status of EGFR, HER2, and their downstream signaling proteins.
Materials:
-
Ovarian cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
This protocol outlines the evaluation of this compound in a mouse xenograft model of ovarian cancer. All animal experiments must be conducted in accordance with institutional guidelines.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Ovarian cancer cells (e.g., SKOV3)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
Protocol:
-
Subcutaneously inject 5-10 x 10^6 ovarian cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily via oral gavage or intraperitoneal injection.
-
Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic western blotting).
Conclusion
This compound represents a promising therapeutic agent for the treatment of ovarian cancers that are dependent on EGFR and/or HER2 signaling. The protocols described in this document provide a framework for the preclinical evaluation of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from this targeted therapy.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. EGFR/HER-targeted therapeutics in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR and HER2: is there a role in ovarian cancer? - Teplinsky - Translational Cancer Research [tcr.amegroups.org]
- 4. Human epidermal growth factor receptor targeted inhibitors for the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prognostic value of HER2 in ovarian cancer: A meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "EGFR and HER2: is there a role in ovarian cancer?" by E. Teplinsky and F. Muggia [academicworks.medicine.hofstra.edu]
Application Notes and Protocols for the Evaluation of a Novel EGFR/HER2/TS Inhibitor (EGFR/HER2/TS-IN-2) in Renal Cancer Cell Lines
For Research Use Only
Introduction
Renal cell carcinoma (RCC) is a heterogeneous disease characterized by the dysregulation of multiple signaling pathways. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases, which play critical roles in cell proliferation, survival, and differentiation.[1][2][3] Overexpression of EGFR is frequently observed in RCC and is associated with a more aggressive phenotype and poorer prognosis.[4][5] While HER2 is rarely overexpressed in RCC tumor cells, its role in signaling and potential for heterodimerization with EGFR make it a relevant therapeutic target.[2][6]
Thymidylate Synthase (TS) is a crucial enzyme in the de novo synthesis of pyrimidines, essential for DNA replication and repair.[7][8][9] Elevated TS activity is a hallmark of various cancers, including RCC, where it correlates with higher tumor grade and stage.[7][8][9][10]
This document provides detailed application notes and protocols for the in vitro evaluation of EGFR/HER2/TS-IN-2 , a novel small molecule inhibitor designed to simultaneously target EGFR, HER2, and TS. The following protocols are intended to guide researchers in assessing the compound's efficacy and mechanism of action in renal cancer cell lines.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experiments.
Table 1: Cell Viability (IC50) Data for this compound
| Renal Cancer Cell Line | EGFR Status | HER2 Status | TS Expression | IC50 (µM) after 72h |
| e.g., A498 | e.g., High | e.g., Low | e.g., High | |
| e.g., 786-O | e.g., Moderate | e.g., Low | e.g., Moderate | |
| e.g., Caki-1 | e.g., High | e.g., Low | e.g., High | |
| e.g., ACHN | e.g., Moderate | e.g., Low | e.g., Moderate |
Table 2: Apoptosis Induction by this compound (at 2x IC50, 48h)
| Renal Cancer Cell Line | % Annexin V Positive Cells (Control) | % Annexin V Positive Cells (Treated) | Fold Change |
| e.g., A498 | |||
| e.g., 786-O | |||
| e.g., Caki-1 | |||
| e.g., ACHN |
Table 3: Cell Cycle Analysis of Renal Cancer Cells Treated with this compound (at IC50, 24h)
| Renal Cancer Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A498 (Control) | |||
| A498 (Treated) | |||
| 786-O (Control) | |||
| 786-O (Treated) |
Signaling Pathway Diagrams
Caption: EGFR and HER2 Signaling Pathways in Renal Cancer.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. HER2 expression in renal cell carcinoma is rare and negatively correlated with that in normal renal tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of Epidermal Growth Factor Receptor (EGFR) Signaling in Renal Cell Carcinoma Progression and Therapeutic Implication [auo.asmepress.com]
- 5. researchgate.net [researchgate.net]
- 6. HER2 expression in renal cell carcinoma is rare and negatively correlated with that in normal renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Significance of thymidylate synthase activity in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
EGFR/HER2/TS-IN-2 solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and use of the dual EGFR/HER2 and Thymidylate Synthase (TS) inhibitor, EGFR/HER2/TS-IN-2, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM.[1] For accurate preparation, carefully weigh the desired amount of the compound using a calibrated analytical balance and add the appropriate volume of sterile, cell culture-grade DMSO. Vortex thoroughly to ensure complete dissolution.
Q3: How should I store the stock solution?
A3: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials.
Q4: What is the stability of this compound in cell culture media?
A4: The stability of small molecule inhibitors in aqueous and complex biological media can vary. Factors such as the chemical structure of the compound, the pH and composition of the media, the presence of serum proteins, and incubation time and temperature can all influence stability. It is recommended to prepare fresh dilutions of the inhibitor in your cell culture medium for each experiment.
Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[2] It is crucial to include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration) in your experiments to account for any effects of the solvent.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 10 mM | [1] |
| IC50 (EGFR) | 0.173 µM | [3][4] |
| IC50 (HER2) | 0.125 µM | [3][4] |
| IC50 (TS) | 1.12 µM | [3][4] |
| IC50 (MDA-MB-231 cells) | 1.69 µM | [3][4] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the inhibitor in cell culture media. | The compound may have limited solubility in aqueous solutions. The final concentration of the inhibitor may be too high. | Visually inspect the media for any signs of precipitation (crystals or oily film) after adding the inhibitor. Perform a small-scale solubility test in your specific cell culture medium to determine the maximum soluble concentration. Consider using a lower final concentration of the inhibitor. Prepare working solutions by serially diluting the DMSO stock in the cell culture medium, ensuring thorough mixing at each step.[5] |
| Inconsistent or not reproducible experimental results. | Degradation of the inhibitor in the stock solution or working solution. Variability in cell culture conditions. | Prepare fresh dilutions from a stable, properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Standardize cell seeding density, passage number, and other culture parameters.[2] |
| High background or off-target effects. | The inhibitor concentration may be too high, leading to non-specific binding. The inhibitor may have known or unknown off-target effects. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Consult the literature for any known off-target effects of the inhibitor or similar compounds. |
| No observable effect of the inhibitor. | The inhibitor may be inactive due to improper storage or handling. The cell line may not be sensitive to the inhibitor. The concentration used may be too low. | Ensure the inhibitor has been stored correctly and that fresh dilutions are used. Verify the expression of EGFR and HER2 in your cell line. Perform a dose-response experiment with a wider range of concentrations. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general method for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the old medium from the wells and add the medium containing the different inhibitor concentrations.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Optimizing EGFR/HER2/TS-IN-2 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EGFR/HER2/TS-IN-2 in cytotoxicity assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent small molecule inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are receptor tyrosine kinases (RTKs) that, upon activation, trigger downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][2][3] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.[1][2] this compound competitively binds to the ATP-binding pocket of the kinase domain of both EGFR and HER2, preventing their autophosphorylation and subsequent activation of downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[4]
Q2: What is a suitable starting concentration range for this compound in a cytotoxicity assay?
For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its potency. A logarithmic or semi-logarithmic serial dilution is advisable. Based on data for similar dual EGFR/HER2 inhibitors, a starting range of 1 nM to 100 µM is often effective. For instance, a similar compound, EGFR/HER2-IN-9, has reported IC50 values of 3.2 nM for EGFR, 8.3 nM for EGFR T790M, and 14 nM for HER2.[5] A preliminary experiment with wide concentration steps (e.g., 0.01, 0.1, 1, 10, 100 µM) can help narrow down the effective range for your specific cell line.
Q3: How do I choose the optimal cell seeding density for my cytotoxicity assay?
Optimal cell seeding density is crucial for reliable results and can vary significantly between cell lines based on their proliferation rates.[6] A density that is too low may result in a weak signal, while a density that is too high can lead to confluence, nutrient depletion, and altered metabolic activity, potentially masking the true cytotoxic effects of the inhibitor.[7] It is essential to determine the optimal density empirically for each cell line by performing a cell titration experiment and ensuring the cells are in the logarithmic (exponential) growth phase throughout the assay period.[7]
Q4: What is the recommended incubation time for a cytotoxicity assay with this compound?
The incubation time can vary depending on the cell line's doubling time and the specific research question. Typical incubation periods for cytotoxicity assays range from 24 to 72 hours. Longer incubation times may be necessary for slower-growing cell lines or to observe the full effect of the inhibitor. However, prolonged incubation can also lead to nutrient depletion and cell death in the control wells, so it is important to optimize the duration for your specific experimental setup.[8]
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound
| Concentration Range (µM) | Purpose |
| 0.001 - 0.1 | To determine high-potency effects and for sensitive cell lines. |
| 0.1 - 10 | Standard range for initial IC50 determination in many cancer cell lines. |
| 10 - 100 | To confirm activity and establish a maximal response, especially for resistant cell lines. |
Table 2: General Guidelines for Cell Seeding Density in 96-Well Plates
| Cell Line Type | Proliferation Rate | Recommended Seeding Density (cells/well) |
| Adherent Cancer Cells (e.g., MCF-7, A549) | Moderate to Fast | 5,000 - 10,000 |
| Suspension Cancer Cells (e.g., K-562, Jurkat) | Fast | 20,000 - 50,000 |
| Slower Growing Cancer Cells | Slow | 10,000 - 20,000 |
| Note: These are general guidelines. The optimal seeding density should be determined experimentally for each cell line.[1][7] |
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| No dose-dependent inhibition observed | Inhibitor concentration is too low or too high. | Perform a wider range of serial dilutions (e.g., from pM to mM) to find the active range. |
| Cell line is resistant to the inhibitor. | Investigate potential resistance mechanisms such as target mutation or amplification of alternative pathways.[9][10] Consider using a different cell line. | |
| Inhibitor is inactive. | Check the storage conditions and age of the inhibitor stock solution. Prepare fresh dilutions for each experiment. | |
| Unexpected increase in cell viability at low concentrations (Hormesis) | Complex biological response to the inhibitor. | This phenomenon, where low doses of an inhibitor stimulate cell growth, can occur.[3] Acknowledge this in your data analysis and consider the underlying mechanism. |
| Assay interference. | Run controls to ensure the inhibitor does not interfere with the assay chemistry (e.g., by directly reducing MTT). | |
| IC50 value is not reproducible | Inconsistent experimental conditions. | Standardize all assay parameters, including cell passage number, seeding density, incubation time, and reagent preparation. |
| Cell density-dependent chemoresistance. | Higher cell densities can lead to increased resistance.[6] Ensure consistent and optimal cell seeding. | |
| Incomplete cell death at high concentrations | A subpopulation of cells is resistant. | This could indicate intrinsic or acquired resistance. Consider combination therapies or investigating the resistant population. |
| The inhibitor has cytostatic rather than cytotoxic effects. | Use assays that differentiate between cell death and inhibition of proliferation (e.g., cell cycle analysis). |
Visualizations
Caption: EGFR/HER2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase Inhibition Leads to Hormesis in a Dual Phosphorylation-Dephosphorylation Cycle | PLOS Computational Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR-mutant lung cancers that lack the second-site EGFRT790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: EGFR/HER2/TS-IN-2 Western Blot Analysis
Welcome to the technical support center for troubleshooting Western blot results for EGFR, HER2, and the dual EGFR/HER2 and Thymidylate Synthase inhibitor, TS-IN-2. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual aids to help researchers, scientists, and drug development professionals obtain clear and reliable data.
Frequently Asked Questions (FAQs)
Q1: I am not getting any signal for total EGFR or HER2. What are the possible causes?
A1: A complete lack of signal can be due to several factors ranging from sample preparation to antibody issues.[1][2] Key areas to investigate include:
-
Inactive Antibodies: Your primary or secondary antibodies may have lost activity due to improper storage or multiple freeze-thaw cycles.
-
Incorrect Antibody Dilution: The concentration of your primary or secondary antibody may be too low.
-
Insufficient Protein Load: The amount of protein loaded onto the gel may be insufficient to detect the target.
-
Poor Transfer: The transfer of proteins from the gel to the membrane may have been inefficient. This is especially critical for large proteins like EGFR (~175 kDa) and HER2 (~185 kDa).
-
Blocking Issues: Over-blocking can mask the epitope your antibody is supposed to recognize.
Q2: I see multiple bands in my blot for EGFR/HER2. How can I resolve this?
A2: The presence of non-specific bands is a common issue in Western blotting.[1][3] Here are some potential causes and solutions:
-
Primary Antibody Concentration is Too High: Using too much primary antibody can lead to it binding to other proteins with similar epitopes.[4]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically. A control lane with only the secondary antibody can help diagnose this.[5]
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded by proteases.[6] Always use protease inhibitors during sample preparation.
-
Post-Translational Modifications: Proteins like EGFR and HER2 can be glycosylated, which can cause them to run at a higher molecular weight than predicted.[1]
-
Cell Line Passage Number: High-passage cell lines can have altered protein expression profiles.[6]
Q3: The background on my Western blot is very high, making it difficult to see my bands of interest. What can I do to reduce it?
A3: High background can obscure your results and is often caused by issues with blocking, washing, or antibody concentrations.[1][3][7]
-
Insufficient Blocking: Blocking is crucial to prevent non-specific antibody binding to the membrane.[7][8]
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies, leading to a higher background.[7][9]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background.[9]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[7]
Q4: I am trying to detect the phosphorylated forms of EGFR and HER2 after treatment with TS-IN-2, but the signal is very weak. What could be the reason?
A4: Detecting phosphorylated proteins can be challenging. Here are some specific considerations:
-
Phosphatase Activity: Cellular phosphatases can quickly remove phosphate (B84403) groups. It is critical to use phosphatase inhibitors in your lysis buffer.
-
Sub-optimal Lysis Buffer: For transmembrane proteins like EGFR and HER2, a strong lysis buffer such as RIPA is recommended to ensure complete protein extraction.[10]
-
Blocking Agent Choice: When detecting phosphoproteins, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins (casein) that can increase background. Bovine Serum Albumin (BSA) is a better choice.[3][7]
-
Timing of Induction: Phosphorylation events can be transient. It may be necessary to perform a time-course experiment to determine the optimal time point for analysis after treatment.[11]
-
Inhibitor Efficacy: TS-IN-2 is a potent inhibitor of EGFR and HER2.[12] A weak or absent phospho-signal may indicate that the inhibitor is effectively preventing phosphorylation.
Troubleshooting Guides
Table 1: No or Weak Signal
| Possible Cause | Recommended Solution |
| Antibody Inactivity | Use a fresh aliquot of antibody. Verify antibody activity with a positive control. |
| Low Antibody Concentration | Increase the primary antibody concentration (e.g., try 1:500 instead of 1:1000). Optimize the secondary antibody concentration. |
| Insufficient Protein Load | Increase the amount of protein loaded per well (e.g., 20-40 µg of total cell lysate). Use a positive control cell line known to express EGFR/HER2 (e.g., A431 for EGFR).[10] |
| Inefficient Protein Transfer | Confirm transfer by staining the membrane with Ponceau S. For large proteins like EGFR and HER2, consider an overnight wet transfer at 4°C. Add 0.05% SDS to the transfer buffer to aid in the transfer of large proteins.[3] |
| Over-blocking | Reduce blocking time (e.g., to 1 hour at room temperature). Try a different blocking agent (e.g., switch from 5% milk to 5% BSA). |
Table 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5%).[9] |
| Inadequate Washing | Increase the number and duration of washes (e.g., 3-5 washes of 10-15 minutes each).[7] Add a detergent like Tween-20 to your wash buffer (0.05% - 0.1%).[9] |
| High Antibody Concentration | Decrease the primary antibody concentration (perform a titration to find the optimal dilution). Decrease the secondary antibody concentration.[9] |
| Membrane Type | If using a PVDF membrane, consider switching to nitrocellulose, which can sometimes provide a lower background.[8] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash and antibody dilution buffers. |
Table 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| High Primary Antibody Concentration | Reduce the primary antibody concentration. Incubate the primary antibody at 4°C overnight to decrease non-specific binding.[4] |
| Secondary Antibody Issues | Run a secondary antibody-only control to check for non-specific binding.[5] Use a pre-adsorbed secondary antibody. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice.[6] |
| Too Much Protein Loaded | Reduce the amount of protein loaded onto the gel.[13] |
| Suboptimal Blocking | Optimize your blocking conditions as described in the "High Background" section. |
Experimental Protocols
Standard Western Blot Protocol for EGFR/HER2
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Lysis and Protein Extraction:
-
After treating cells with TS-IN-2 or vehicle control, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples into the wells of a 7.5% or 4-12% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer is recommended for large proteins like EGFR and HER2.[14]
-
For PVDF membranes, pre-wet in methanol (B129727) for ~30 seconds.[15]
-
-
Blocking:
-
Block the membrane in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-EGFR, anti-HER2, anti-pEGFR, anti-pHER2) in 5% BSA in TBST to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect another protein (e.g., total protein or a loading control like β-actin), the membrane can be stripped of the first set of antibodies and re-probed.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: EGFR/HER2 signaling pathway and points of inhibition by TS-IN-2.
Caption: General experimental workflow for Western blot analysis.
References
- 1. bosterbio.com [bosterbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. arp1.com [arp1.com]
- 7. clyte.tech [clyte.tech]
- 8. biossusa.com [biossusa.com]
- 9. arp1.com [arp1.com]
- 10. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of TS-IN-2 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TS-IN-2, a dual inhibitor of EGFR and HER2, in cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for TS-IN-2?
A1: TS-IN-2 is a small molecule tyrosine kinase inhibitor designed to target both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Overexpression or abnormal activation of these receptors can lead to the development of various solid tumors.[1] By inhibiting the tyrosine kinase activity of EGFR and HER2, TS-IN-2 aims to block downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation, thereby exerting its anti-cancer effects.[2][3]
Q2: We are observing unexpected cellular phenotypes or toxicity in our experiments with TS-IN-2. Could off-target effects be the cause?
A2: Yes, unexpected cellular phenotypes or toxicity are common indicators of off-target effects for kinase inhibitors.[4] While TS-IN-2 is designed to be a dual inhibitor of EGFR and HER2, like many kinase inhibitors, it may interact with other kinases or proteins within the cell, leading to unintended biological consequences.[5][6] These off-target interactions can result in a range of effects, from altered cell signaling to overt cytotoxicity.[7]
Q3: How can we proactively identify potential off-target effects of TS-IN-2?
A3: Proactive identification of off-target effects is a critical step in understanding the complete pharmacological profile of an inhibitor. A common and robust approach is to perform a kinome-wide selectivity screen.[8] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[9][10][11] Such screens will provide data on the inhibitory activity of TS-IN-2 against a large number of kinases, revealing potential off-target interactions.[8]
Q4: How can we confirm if the observed cellular effects are due to on-target (EGFR/HER2) or off-target inhibition?
A4: A definitive way to distinguish between on-target and off-target effects is to use genetic approaches. One gold-standard method is to test the efficacy of TS-IN-2 in a cell line where the intended targets (EGFR and/or HER2) have been genetically knocked out using CRISPR-Cas9 technology. If TS-IN-2 still elicits the same cellular phenotype in these knockout cells, it strongly suggests that the effect is mediated by one or more off-targets.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed at concentrations close to the on-target IC50.
| Possible Cause | Troubleshooting Steps |
| Inhibition of an unknown off-target kinase essential for cell survival. | 1. Conduct a broad kinase selectivity screen (kinome profiling) at a concentration where toxicity is observed (e.g., 10x the on-target IC50).[8] 2. Analyze the results to identify potential off-target kinases that could be responsible for the cytotoxic phenotype.[8] |
| Inhibition of a non-kinase protein. | 1. Perform a target deconvolution study using methods like chemical proteomics or cellular thermal shift assays (CETSA).[8] 2. These methods can help identify non-kinase binding partners of TS-IN-2 that may be mediating the toxic effects.[8] |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[7] 2. Always include a solvent-only control in your experiments.[7] |
Issue 2: The observed cellular phenotype does not correlate with the known downstream effects of EGFR/HER2 inhibition.
| Possible Cause | Troubleshooting Steps |
| Paradoxical activation of a signaling pathway. | 1. Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting.[8] 2. This can help identify unexpectedly activated pathways that might explain the observed phenotype.[8] |
| The effect is due to the inhibitor's chemical properties and not target inhibition. | 1. Synthesize and test a structurally similar but inactive analog of TS-IN-2 as a negative control.[8] 2. The inactive analog should not produce the same phenotype, which would confirm that the effect is target-dependent.[8] |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for a dual EGFR/HER2 inhibitor like TS-IN-2.
Table 1: Hypothetical Potency of TS-IN-2 against Target and Off-Target Kinases
| Kinase | IC50 (nM) | Comments |
| EGFR | 5.2 | On-Target |
| HER2 | 8.7 | On-Target |
| SRC | 55 | Off-target, potential for effects on cell adhesion and migration. |
| LCK | 89 | Off-target, potential for effects on T-cell signaling. |
| ABL1 | 150 | Off-target, less potent but may contribute to phenotype at higher concentrations. |
| DDR1 | 210 | Off-target, potential for effects on cell-matrix interactions. |
Data is hypothetical and for illustrative purposes only. Actual values should be determined experimentally.
Table 2: Hypothetical Cellular Assay Data for TS-IN-2 in a HER2+ Breast Cancer Cell Line (SK-BR-3)
| Assay | EC50 (nM) | Maximum Effect |
| Proliferation Assay (72h) | 15.5 | 85% inhibition |
| p-HER2 (Y1248) Inhibition Assay (6h) | 9.8 | 95% inhibition |
| p-AKT (S473) Inhibition Assay (6h) | 12.1 | 90% inhibition |
| Cell Viability (72h) | 250.0 | 98% cell death |
Data is hypothetical and for illustrative purposes only. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing the selectivity of TS-IN-2 using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of TS-IN-2 in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[8]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[8]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response experiments to determine the IC50 values. This will quantify the potency of TS-IN-2 against these off-targets.[8]
Protocol 2: Western Blot for Downstream Signaling
-
Cell Seeding and Treatment: Seed cells (e.g., SK-BR-3) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of TS-IN-2 for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the effect of TS-IN-2 on the phosphorylation status of key signaling proteins.
Visualizations
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of TS-IN-2.
Caption: Experimental workflow for identifying and validating off-target effects of TS-IN-2.
Caption: Troubleshooting logic for investigating unexpected cytotoxicity of TS-IN-2.
References
- 1. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of EGFR/HER2/TS-IN-2 in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of EGFR/HER2/TS-IN-2 in cell culture media.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound upon addition to aqueous cell culture media is a common issue for many hydrophobic small molecule inhibitors. This guide provides a systematic approach to troubleshoot and prevent this problem.
Initial Observation: A concentrated stock solution of this compound in an organic solvent (e.g., DMSO) forms a precipitate, cloudiness, or visible particles when diluted into cell culture medium.
Root Cause Analysis and Solutions:
The primary cause of precipitation is the poor aqueous solubility of the inhibitor.[1] When a concentrated stock in an organic solvent like DMSO is diluted into the aqueous environment of the culture medium, the solvent concentration drops dramatically, and the medium can no longer keep the hydrophobic compound dissolved.[1]
Here are key factors to consider and steps to take to prevent precipitation:
| Factor | Problem | Recommended Solution |
| Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain the solubility of this compound at the desired working concentration. | Maintain a final DMSO concentration that is as low as possible to minimize cytotoxicity (typically <0.5%), but sufficient to keep the inhibitor in solution.[1][2] Always include a vehicle control with the identical final DMSO concentration in your experiments.[3] |
| Dilution Method | Adding the concentrated stock solution directly to the full volume of media can cause localized high concentrations of the inhibitor, leading to rapid precipitation.[4] | Perform a stepwise dilution. First, create an intermediate dilution of the stock in a small volume of complete medium (containing serum) or a buffer/DMSO mixture.[1] Then, add this intermediate dilution to the final volume of the culture medium.[1] |
| Mixing Technique | Inadequate mixing can lead to uneven dispersion of the inhibitor and localized precipitation. | Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[1][5] |
| Temperature | Lower temperatures can decrease the solubility of some compounds. | Gently warm the cell culture medium to 37°C before adding the inhibitor.[1] However, avoid prolonged heating, which can degrade sensitive media components. |
| Presence of Serum | Serum proteins can bind to and help solubilize hydrophobic compounds.[1] | When preparing working solutions, dilute the inhibitor in a medium that contains the same serum concentration as your final culture conditions. |
| Working Concentration | The desired final concentration of this compound may exceed its solubility limit in the specific cell culture medium being used. | Determine the maximum soluble concentration of the inhibitor in your specific medium by performing a small-scale solubility test. If the desired concentration is too high, consider lowering it for your experiments.[2][4] |
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
This is a common occurrence with hydrophobic small molecule inhibitors.[1] While this compound dissolves well in a polar aprotic solvent like DMSO, the drastic change in solvent properties upon dilution into your aqueous culture medium causes the compound to "crash out" of solution.[1]
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize cytotoxic effects, the final concentration of DMSO should typically be kept below 0.5%.[2] For some less soluble compounds, a slightly higher but still cell-tolerated concentration might be necessary.[1] It is crucial to always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent-induced effects.[2][3]
Q3: Can I heat or sonicate the medium to help dissolve the precipitated this compound?
Gentle heating of the medium to 37°C before adding the inhibitor can improve solubility.[1] Sonication can also be used to help dissolve compounds.[6] However, it is important to be cautious with these methods. Prolonged or excessive heating can degrade media components, and sonication can potentially damage the inhibitor if not done carefully.[5] If you observe precipitation after the fact, it is generally not recommended to try and force it back into solution by heating, as this may not result in a stable, homogenous solution. It is better to prepare a fresh, optimized dilution.[2]
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a small-scale solubility test. This involves preparing a serial dilution of the inhibitor in your complete culture medium and visually inspecting for any signs of precipitation after incubation.[4] A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q5: Should I prepare my working solution of this compound in serum-free or serum-containing medium?
It is best to prepare the working solution in the same complete medium, including serum, that you will use for your cell culture experiment. Serum proteins can bind to hydrophobic compounds and help to keep them in solution.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a stepwise dilution method to minimize precipitation.
-
Prepare a Concentrated Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Warm the Culture Medium: Gently warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Create an Intermediate Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, first create an intermediate dilution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could first dilute your 10 mM stock 1:100 in a small volume of the pre-warmed complete medium to get a 100 µM intermediate solution.
-
Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed complete medium. For instance, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get a final volume of 10 mL at a concentration of 10 µM.
-
Mix Thoroughly: During the dilution steps, add the inhibitor solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[1]
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness.
Protocol 2: Small-Scale Solubility Test
This protocol will help you determine the maximum soluble concentration of this compound in your specific experimental conditions.
-
Prepare a Serial Dilution in Medium: In a 96-well plate or microcentrifuge tubes, prepare a serial dilution of this compound in your complete cell culture medium. Start with a concentration higher than your intended highest working concentration. Include a vehicle control (medium with the same final DMSO concentration but no inhibitor).
-
Incubation: Incubate the plate or tubes at 37°C in a humidified incubator with 5% CO₂ for a period relevant to your experiment (e.g., 2, 6, or 24 hours).[4]
-
Visual Inspection: After incubation, carefully inspect each well or tube for any signs of precipitation (e.g., cloudiness, visible particles, or a film at the bottom). A microscope can be helpful for this inspection.[6]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for this compound under your specific experimental conditions.[4]
Visualizations
Caption: Troubleshooting workflow for preventing inhibitor precipitation.
Caption: EGFR/HER2 signaling pathway with the point of inhibition.
References
Technical Support Center: Interpreting Unexpected Results with EGFR/HER2/TS-IN-2
Welcome to the technical support center for EGFR/HER2/TS-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during in-vitro experiments with this triple-acting inhibitor.
This compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS).[1] This unique combination of targets, affecting both crucial cell signaling pathways and nucleotide synthesis, can sometimes lead to complex or unexpected experimental outcomes. This guide provides a structured approach to identifying potential issues and interpreting your data accurately.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a multi-target inhibitor designed to simultaneously block three key proteins involved in cancer cell proliferation and survival:
-
EGFR (HER1) and HER2 (ErbB2): These are receptor tyrosine kinases (RTKs) that, upon activation, trigger downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell growth, proliferation, and survival.[2][3][4][5] this compound inhibits the kinase activity of these receptors, thereby blocking these pro-survival signals.
-
Thymidylate Synthase (TS): This is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6][7][8] By inhibiting TS, the compound depletes the cellular pool of dTMP, leading to an imbalance of deoxynucleotides, DNA damage, and ultimately, cell cycle arrest and apoptosis.[6][7]
Q2: I'm observing a weaker-than-expected effect on cell viability in my chosen cancer cell line. What are the primary factors to consider?
A2: A weaker-than-expected cytotoxic effect can stem from several factors related to your cell line or experimental setup. Firstly, confirm the expression and dependency of your cell line on the target proteins. The cell line must express EGFR and/or HER2 and be reliant on their signaling for proliferation. Secondly, consider the possibility of intrinsic or acquired resistance mechanisms. This could involve mutations in the target receptors, activation of compensatory signaling pathways, or overexpression of drug efflux pumps. Finally, review your experimental protocol for any variations in cell seeding density, serum concentration, or inhibitor incubation time, as these can all influence the apparent potency of the inhibitor.
Q3: My Western blot results show incomplete inhibition of downstream signaling (e.g., p-AKT, p-ERK) even at high concentrations of the inhibitor. Why might this be?
A3: Incomplete inhibition of downstream signaling, despite treatment with a potent inhibitor, often points towards the activation of compensatory or "bypass" pathways. When EGFR and HER2 are blocked, cancer cells can adapt by upregulating other signaling molecules that can still activate the PI3K/AKT or MAPK pathways. Common bypass mechanisms include the activation of other receptor tyrosine kinases like MET or IGF-1R, or mutations downstream of EGFR/HER2 (e.g., in RAS or PIK3CA) that render the pathway constitutively active. It is also possible that at the time point of your analysis, the cells have developed an adaptive resistance.
Q4: I am seeing a strong cell cycle arrest phenotype. How can I determine if this is primarily due to EGFR/HER2 inhibition or TS inhibition?
A4: Differentiating the effects of EGFR/HER2 and TS inhibition on the cell cycle is a key challenge with this compound. Inhibition of EGFR/HER2 signaling typically leads to a G1 phase arrest, as the cells are prevented from entering the S phase. In contrast, inhibition of TS directly impacts DNA synthesis, characteristically causing an S-phase arrest. To distinguish between these, you can perform flow cytometry analysis of the cell cycle distribution. Additionally, you can use "rescue" experiments. For example, supplementing the culture medium with thymidine (B127349) can bypass the TS inhibition. If the cell cycle arrest is alleviated by thymidine supplementation, it strongly suggests the effect was primarily due to TS inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cell Viability Results
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Line Instability | Use low-passage, authenticated cell lines. Regularly perform cell line characterization. | Consistent growth rates and inhibitor sensitivity across experiments. |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. | Reduced variability between replicate wells and plates. |
| Serum Variability | Use the same batch of fetal bovine serum (FBS) for an entire set of experiments. Consider reducing serum concentration or using serum-free media after initial cell attachment. | More consistent dose-response curves. |
| Inhibitor Degradation | Store the inhibitor according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh dilutions for each experiment. | Potency of the inhibitor remains consistent over time. |
| Assay Interference | Some inhibitors can interfere with the chemistry of viability assays (e.g., MTT). Run a cell-free control with the inhibitor and assay reagents. | No signal change in the cell-free control, confirming no direct chemical interference. |
Issue 2: Unexpectedly High Resistance to this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Target Expression | Confirm EGFR and HER2 expression levels in your cell line via Western blot or flow cytometry. | High target expression is generally correlated with higher sensitivity. |
| Compensatory Signaling | Perform a phospho-RTK array to identify other activated receptor tyrosine kinases. Analyze downstream signaling components (e.g., RAS, PI3K) for activating mutations. | Identification of alternative signaling pathways that can be targeted in combination with this compound. |
| Upregulation of Thymidine Salvage Pathway | Measure the activity of thymidine kinase (TK), a key enzyme in the salvage pathway. | Increased TK activity may indicate a mechanism of resistance to TS inhibition. |
| Drug Efflux Pumps | Use a fluorescent substrate of common efflux pumps (e.g., P-glycoprotein) to assess their activity. Co-treat with a known efflux pump inhibitor. | Increased potency of this compound in the presence of an efflux pump inhibitor would confirm this resistance mechanism. |
Data Presentation
Table 1: Example Data from a Cell Viability Assay (72h treatment)
| Cell Line | EGFR/HER2 Status | IC50 of this compound (µM) |
| Cell Line A | High HER2 | 0.5 |
| Cell Line B | High EGFR | 1.2 |
| Cell Line C | Low EGFR/HER2 | > 10 |
| Cell Line D | High HER2, MET amplified | 8.5 |
Table 2: Example Western Blot Densitometry Data
| Treatment | p-EGFR (Normalized to Total EGFR) | p-AKT (Normalized to Total AKT) | p-ERK (Normalized to Total ERK) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.15 | 0.25 | 0.30 |
| This compound (5 µM) | 0.05 | 0.10 | 0.12 |
Experimental Protocols
Western Blot for Phosphorylated EGFR and HER2
-
Cell Lysis: Culture cells to 70-80% confluency. Serum-starve overnight if investigating ligand-induced phosphorylation. Treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, p-HER2, total EGFR, total HER2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the cells and incubate for the desired period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Simplified EGFR/HER2 signaling pathways inhibited by this compound.
Caption: Mechanism of Thymidylate Synthase (TS) inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics | MDPI [mdpi.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 7. Thymidylate synthase - Proteopedia, life in 3D [proteopedia.org]
- 8. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
EGFR/HER2/TS-IN-2 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the multi-targeted inhibitor, EGFR/HER2/TS-IN-2. The information is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and ensuring reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor that targets three key proteins involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS).[1][2] By inhibiting EGFR and HER2, it blocks critical signaling pathways that drive cell growth and division.[3][4][5] Its inhibition of TS disrupts the synthesis of DNA precursors, leading to cell death.[1][2]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined against its targets and in a cancer cell line. These values are crucial for designing experiments with appropriate inhibitor concentrations.
| Target/Cell Line | IC50 (µM) |
| EGFR | 0.173 |
| HER2 | 0.125 |
| Thymidylate Synthase (TS) | 1.12 |
| MDA-MB-231 cancer cells | 1.69 |
(Data sourced from MedChemExpress and TargetMol)[1][2]
Q3: How should I prepare and store this compound stock solutions?
For optimal performance and reproducibility, proper handling of the inhibitor is essential.
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Concentration: Prepare a stock solution of 10-20 mM. Ensure complete dissolution by vortexing or brief sonication.[6]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[6]
-
Working Dilution: When preparing working solutions, pre-warm the cell culture medium to 37°C before adding the inhibitor stock to improve solubility.[6] The final DMSO concentration in your experiment should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[6]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assays
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Troubleshooting: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for accurate dispensing.[6]
-
-
Edge Effects: Evaporation from the outer wells of a microplate can alter inhibitor concentration and affect cell growth.
-
Troubleshooting: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[6]
-
-
Compound Precipitation: The inhibitor may precipitate in the cell culture medium, leading to inconsistent effective concentrations.
-
Troubleshooting: Ensure the inhibitor is fully dissolved in the DMSO stock. When diluting into media, add the stock solution to pre-warmed media and mix thoroughly. Visually inspect for any precipitation.[6]
-
-
Inconsistent Incubation Times: Variations in the timing of inhibitor addition and the total incubation period can introduce variability.
-
Troubleshooting: Standardize the timing for all experimental plates and repeats.
-
Issue 2: Lack of Expected Inhibition of Downstream Signaling (e.g., p-AKT, p-ERK)
Possible Causes & Solutions:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration may be too low, or the treatment duration too short to effectively block the signaling pathways.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the ideal treatment duration for observing maximal inhibition of downstream targets.[6]
-
-
Cell Line Specificity: The dependence of your chosen cell line on EGFR and HER2 signaling can vary.
-
Troubleshooting: Confirm that your cell line expresses EGFR and HER2 and that these pathways are active. You can do this by stimulating the cells with an appropriate ligand (e.g., EGF) and observing the phosphorylation of downstream targets via Western blot.[6]
-
-
Poor Antibody Quality: The specificity and quality of primary and secondary antibodies used in Western blotting are critical.
-
Troubleshooting: Validate your antibodies to ensure they are specific for the target protein (e.g., p-EGFR, p-HER2). Determine the optimal working concentration for each antibody.[6]
-
Issue 3: Development of Drug Resistance in Long-Term Studies
Possible Causes & Solutions:
-
Secondary Mutations: Cancer cells can develop mutations in the target proteins (EGFR, HER2) that prevent the inhibitor from binding effectively. A common example is the T790M "gatekeeper" mutation in EGFR.[7]
-
Troubleshooting: If resistance develops, consider sequencing the target genes in your resistant cell population to identify potential mutations.
-
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to circumvent the EGFR/HER2 blockade. Upregulation of the MET receptor tyrosine kinase is a known mechanism.[7]
-
Troubleshooting: Investigate the activation status of other receptor tyrosine kinases in your resistant cells. Combination therapies targeting these bypass pathways may be necessary.
-
-
Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo a phenotypic change to a more resistant state.
-
Troubleshooting: Assess EMT markers in your resistant cells.
-
Experimental Protocols
The following are generalized protocols for key experiments. These should be optimized for your specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Culture cells to 70-80% confluency and treat with this compound or a vehicle control for the desired time.[7] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[7]
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., p-EGFR, p-HER2, p-AKT) overnight at 4°C.[7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Signaling Pathway of EGFR/HER2 and Inhibition by this compound
References
- 1. egfr/her2-in-2 — TargetMol Chemicals [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Studies on the Dual Activity of EGFR and HER-2 Inhibitors Using Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THERAPEUTIC POTENTIAL OF THE DUAL EGFR/HER2 INHIBITOR AZD8931 IN CIRCUMVENTING ENDOCRINE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Best practices for storing and handling EGFR/HER2/TS-IN-2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling EGFR/HER2/TS-IN-2. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent small molecule inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS).[1][2][3][4] It has demonstrated cytotoxic activity against cancer cell lines, such as MDA-MB-231.[1][2][4]
Q2: What are the primary targets and IC50 values of this inhibitor?
The inhibitor has been shown to be effective against EGFR, HER2, and TS. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (μM) |
| EGFR | 0.173 |
| HER2 | 0.125 |
| Thymidylate Synthase (TS) | 1.12 |
| Cell Line Activity | IC50 (μM) |
| MDA-MB-231 | 1.69 |
Data sourced from multiple suppliers.[1][2][3][4]
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of the inhibitor.
-
Solid Form: While specific long-term storage instructions for this compound are not consistently provided by all vendors, a general guideline for similar dual EGFR/HER2 inhibitors is to store the powder at -20°C for up to three years.[5]
-
In Solvent: For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to six months or at -20°C for up to one month.[5] Always refer to the Certificate of Analysis provided by the supplier for the most accurate storage information.
Q4: How should I prepare a stock solution of this compound?
The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO). A solubility of up to 10 mM in DMSO has been reported.[2]
Stock Solution Preparation Table (for a 10 mM stock in DMSO):
| Desired Stock Volume | Mass of this compound (MW: 511.62 g/mol ) |
| 100 µL | 0.512 mg |
| 500 µL | 2.56 mg |
| 1 mL | 5.12 mg |
Note: It is recommended to use freshly opened, anhydrous DMSO to prepare the stock solution, as hygroscopic DMSO can negatively impact solubility.[5]
Troubleshooting Guide
Issue 1: My compound precipitates when I add it to my aqueous cell culture medium.
This is a common issue with hydrophobic compounds dissolved in DMSO.
-
Cause: The inhibitor's solubility is much lower in aqueous solutions than in DMSO. When the concentrated DMSO stock is diluted into the medium, the compound can "crash out" of solution.
-
Solution:
-
Intermediate Dilution: Before adding the inhibitor to your final volume of media, perform an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) complete cell culture medium. The proteins in the serum can help to stabilize the compound.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.1% to 0.5%) and non-toxic to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Increase Mixing: When adding the inhibitor to the medium, do so dropwise while gently vortexing or swirling the medium to facilitate rapid and even distribution.
-
Issue 2: I am not observing the expected inhibitory effect on my cells.
Several factors could contribute to a lack of efficacy.
-
Cause:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.
-
Incorrect Concentration: Errors in calculating the dilution from the stock solution can result in a final concentration that is too low to be effective.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to EGFR/HER2 or TS inhibition.
-
Experimental Conditions: The duration of treatment or the cell density at the time of treatment may not be optimal.
-
-
Solution:
-
Prepare Fresh Aliquots: If you suspect degradation, thaw a fresh, previously unopened aliquot of your stock solution.
-
Verify Calculations: Double-check all calculations for dilutions.
-
Use a Sensitive Cell Line: Confirm the inhibitor's activity in a cell line known to be sensitive to EGFR/HER2 inhibitors, such as MDA-MB-231.
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal treatment duration and concentration for your specific cell line and assay.
-
Issue 3: I am observing unexpected off-target effects or cytotoxicity.
-
Cause:
-
High DMSO Concentration: The final concentration of DMSO in your culture may be toxic to your cells.
-
High Inhibitor Concentration: The concentration of the inhibitor may be too high, leading to non-specific effects.
-
Compound Purity: The purity of the inhibitor may be a concern.
-
-
Solution:
-
Lower DMSO Concentration: Ensure your final DMSO concentration is at a non-toxic level for your cells.
-
Perform a Dose-Response Curve: Determine the optimal concentration range that provides the desired inhibitory effect without causing excessive cytotoxicity.
-
Source from a Reputable Supplier: Ensure you are using a high-purity compound from a reliable vendor.
-
Experimental Protocols
The following are generalized protocols based on the primary literature describing this compound and standard cell biology techniques.
Cell-Based Proliferation Assay (using MDA-MB-231 cells)
This protocol is adapted from standard procedures for the MDA-MB-231 cell line, which was used in the initial characterization of this compound.
-
Cell Culture:
-
Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C in a non-CO2 atmosphere.
-
-
Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate for 48-72 hours.
-
-
Viability Assessment (e.g., using MTT or PrestoBlue):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the cell viability against the inhibitor concentration and calculate the IC50 value using appropriate software.
-
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of this compound on purified EGFR and HER2 kinases.
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).
-
Prepare a stock solution of ATP and a suitable peptide substrate for EGFR/HER2.
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the recombinant EGFR or HER2 enzyme to each well.
-
Add the different concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the signal (e.g., luminescence or fluorescence) with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the activity against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.
Caption: Thymidylate Synthase (TS) pathway in DNA synthesis.
Caption: General workflow for a cell-based proliferation assay.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 3. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. editxor.com [editxor.com]
- 5. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistent IC50 values for EGFR/HER2/TS-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the multi-kinase inhibitor, EGFR/HER2/TS-IN-2. The information is tailored for researchers, scientists, and professionals in drug development to ensure accurate and reproducible experimental outcomes.
Reported IC50 Values for this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The reported IC50 values for this compound are summarized below. It is important to note that these values can vary based on experimental conditions.
| Target Enzyme/Cell Line | IC50 (µM) |
| EGFR (Epidermal Growth Factor Receptor) | 0.173[1] |
| HER2 (Human Epidermal Growth Factor Receptor 2) | 0.125[1] |
| TS (Thymidylate Synthase) | 1.12[1] |
| MDA-MB-231 (human breast cancer cell line) | 1.69 (cytotoxic IC50)[1] |
Troubleshooting Guide for Inconsistent IC50 Values
Variability in IC50 values is a common challenge in experimental research. This guide addresses potential causes and solutions for inconsistent results.
Question: Why am I observing significant variations in the IC50 values for this compound between my experiments?
Answer: Inconsistent IC50 values can stem from a variety of factors, ranging from assay conditions to cell culture practices. Below are common causes and troubleshooting steps:
1. Assay Conditions
-
ATP Concentration: In biochemical assays, the concentration of ATP can significantly impact the IC50 value of ATP-competitive inhibitors.
-
Troubleshooting: Ensure that the ATP concentration is consistent across all experiments. For comparative studies, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase.
-
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate can also influence the apparent IC50.
-
Troubleshooting: Use a consistent concentration of both enzyme and substrate in all assays. Ensure that the enzyme concentration is in the linear range of the assay.
-
-
Incubation Time: The duration of the inhibitor pre-incubation and the kinase reaction can affect the measured IC50 value, especially for covalent or slow-binding inhibitors.
-
Troubleshooting: Standardize all incubation times throughout your experiments. A time-course experiment can help determine the optimal incubation period.
-
2. Cell-Based Assay Parameters
-
Cell Line Integrity: Different cell lines can show varying sensitivity to the same compound due to differences in target expression, genetic background, or the presence of drug efflux pumps.
-
Troubleshooting: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Ensure you are using cells within a consistent and low passage number range.
-
-
Cell Seeding Density: The number of cells seeded per well can affect the calculated IC50, with higher densities sometimes leading to increased resistance.
-
Troubleshooting: Maintain a consistent cell seeding density for all experiments and ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Troubleshooting: Use a consistent source and concentration of serum for all cell-based assays.
-
3. Compound Handling and Stability
-
Compound Solubility: Precipitation of the inhibitor at higher concentrations can lead to inaccurate IC50 values.
-
Troubleshooting: Visually inspect for any precipitation. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%).
-
-
Compound Stability: The stability of the inhibitor in your assay medium and under your experimental conditions is crucial.
-
Troubleshooting: Prepare fresh dilutions of the compound for each experiment from a frozen stock. If stability is a concern, a stability study of the compound in the assay buffer can be performed.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets three key enzymes: EGFR, HER2, and Thymidylate Synthase (TS). EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways promoting cell growth and proliferation. Thymidylate Synthase is a crucial enzyme in the synthesis of DNA. By inhibiting these targets, the compound can block cancer cell growth and survival.
Q2: What are the main downstream signaling pathways of EGFR and HER2?
A2: The primary downstream signaling pathways activated by EGFR and HER2 are the PI3K/AKT/mTOR pathway, which is crucial for cell survival, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation.[2][3][4][5]
Q3: Can I compare my IC50 values directly with those reported in the literature?
A3: Direct comparison of IC50 values between different laboratories can be challenging due to variations in experimental conditions. It is more reliable to compare the relative potency of different compounds tested under the same experimental conditions in your laboratory. If comparing to literature values, pay close attention to the experimental details provided.
Q4: What type of assay is recommended for determining the IC50 of this inhibitor?
A4: For biochemical IC50 determination, a luminescent kinase assay such as the ADP-Glo™ Kinase Assay is a robust and common method.[6][7][8] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. For cellular IC50 determination, a cell viability assay such as the MTT or CellTiter-Glo® assay is commonly used.
Experimental Protocols
Protocol: In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the IC50 value of this compound against either EGFR or HER2 kinase using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human EGFR or HER2 enzyme
-
Kinase-specific substrate
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kinase Reaction Setup:
-
In a microplate well, add the inhibitor solution (or DMSO for the control).
-
Add the recombinant kinase (EGFR or HER2) to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified EGFR and HER2 signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
Validation & Comparative
A Comparative Guide: EGFR/HER2/TS-IN-2 Versus Lapatinib in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel multi-targeted inhibitor EGFR/HER2/TS-IN-2 and the established dual tyrosine kinase inhibitor lapatinib (B449) for the treatment of breast cancer. This analysis is based on available preclinical data, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols supporting these findings.
Introduction
Targeting the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR) has been a cornerstone of therapy for specific subtypes of breast cancer. Lapatinib, a potent and reversible dual inhibitor of EGFR and HER2 tyrosine kinases, is an established therapeutic agent. More recently, novel compounds with multi-targeted profiles have emerged, such as this compound, which not only targets EGFR and HER2 but also thymidylate synthase (TS), a critical enzyme in DNA synthesis. This guide aims to provide a comprehensive comparison of these two inhibitors to inform preclinical research and drug development efforts.
Mechanism of Action
This compound , also identified as compound 17, is a potent inhibitor of EGFR, HER2, and thymidylate synthase (TS). Its triple-target mechanism suggests a broader anti-cancer activity by not only blocking the key signaling pathways driven by EGFR and HER2 that are crucial for tumor cell proliferation and survival, but also by directly interfering with DNA replication through the inhibition of TS.
Lapatinib is a reversible small-molecule tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both EGFR (HER1) and HER2.[1] By blocking these receptors, lapatinib inhibits downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to cell growth arrest and apoptosis in HER2-overexpressing cancer cells.[1]
Figure 1. Comparative signaling pathways of Lapatinib and this compound.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and lapatinib.
Table 1: Enzymatic Inhibitory Activity (IC50)
| Compound | Target | IC50 (µM) |
| This compound | EGFR | 0.173 |
| HER2 | 0.125 | |
| Thymidylate Synthase | 1.12 | |
| Lapatinib | EGFR | 0.0108 |
| HER2 | 0.0092 |
Table 2: Cytotoxic Activity in Breast Cancer Cell Lines (IC50)
| Compound | Cell Line | Subtype | IC50 (µM) |
| This compound | MDA-MB-231 | Triple-Negative | 1.69 |
| Lapatinib | BT-474 | HER2-positive | 0.036 - 0.05 |
| SK-BR-3 | HER2-positive | 0.079 - 0.080 | |
| MDA-MB-453 | HER2-positive | 6.08 | |
| HCC1954 | HER2-positive | 0.4166 | |
| MDA-MB-231 | Triple-Negative | 7.46 |
Note: Data for this compound in HER2-positive breast cancer cell lines is not yet publicly available. A direct comparison of cytotoxic potency in the most relevant cell lines is therefore pending.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on breast cancer cell lines.
-
Cell Seeding: Breast cancer cells (e.g., SK-BR-3, BT-474 for HER2-positive; MDA-MB-231 for triple-negative) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of either this compound or lapatinib (typically ranging from 0.001 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Figure 2. General workflow for a cell viability (MTT) assay.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to determine the effect of the inhibitors on the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway.
-
Cell Treatment and Lysis: HER2-positive breast cancer cells (e.g., SK-BR-3) are treated with varying concentrations of the inhibitor for a specified time (e.g., 2-24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of HER2, EGFR, Akt, and ERK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 3. Workflow for Western blot analysis of signaling pathway inhibition.
Summary and Future Directions
This compound presents an intriguing multi-targeted approach to cancer therapy, with potent in vitro inhibitory activity against its three targets. However, its efficacy in HER2-positive breast cancer cell lines, the primary clinical setting for lapatinib, remains to be elucidated. The available data shows that lapatinib has a significantly lower IC50 in HER2-positive cell lines compared to the IC50 of this compound in a triple-negative cell line.
Future studies should focus on:
-
Evaluating the cytotoxic activity of this compound in a panel of HER2-positive breast cancer cell lines.
-
Conducting in vivo studies in xenograft models of HER2-positive breast cancer to compare the anti-tumor efficacy of this compound and lapatinib.
-
Investigating the potential for synergistic effects when combining this compound with other chemotherapeutic agents.
This comparative guide will be updated as more preclinical and clinical data for this compound becomes available.
References
Comparative Efficacy Analysis: EGFR/HER2/TS-IN-2 vs. Afatinib
A detailed guide for researchers and drug development professionals on the preclinical profiles of a novel multi-target inhibitor and an established second-generation EGFR/HER2 tyrosine kinase inhibitor.
This guide provides a comprehensive comparison of the preclinical efficacy of the novel investigational agent EGFR/HER2/TS-IN-2 and the FDA-approved drug afatinib (B358). The data presented is intended to inform researchers, scientists, and drug development professionals on the potential therapeutic applications and mechanistic distinctions between these two compounds.
Mechanism of Action
This compound is a potent inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and thymidylate synthase (TS). By simultaneously blocking the ATP-binding sites of EGFR and HER2, it disrupts downstream signaling pathways crucial for cell proliferation and survival. Additionally, its inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidines, is intended to halt DNA replication and repair, offering a multi-pronged attack on cancer cells.
Afatinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that covalently binds to and blocks signaling from the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2] This irreversible binding leads to a sustained inhibition of the downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are critical for tumor cell growth and survival.[3][4] Afatinib is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[5]
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activities of this compound and afatinib against their respective targets and in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (µM) |
| This compound | EGFR | 0.173[6] |
| HER2 | 0.125[6] | |
| Thymidylate Synthase (TS) | 1.12[6] | |
| Afatinib | EGFR (wild-type) | 0.0005[2] |
| EGFR (L858R) | 0.0004[2] | |
| EGFR (L858R/T790M) | 0.01[2] | |
| HER2 | 0.014[2] | |
| HER4 | 0.001[2] |
Table 2: In Vitro Cytotoxic/Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | This compound (IC50 µM) | Afatinib (IC50 µM) |
| MDA-MB-231 | Breast Cancer | 1.69[6] | - |
| IGROV1 | Ovarian Cancer | Growth Inhibition = 53.20%[6] | - |
| UO-31 | Renal Cancer | Growth Inhibition = 49.35%[6] | - |
| PC-9 | Lung Adenocarcinoma (EGFR exon 19 del) | - | 0.0008[7] |
| H3255 | Lung Adenocarcinoma (EGFR L858R) | - | 0.0003[7] |
| PC-9ER | Lung Adenocarcinoma (EGFR exon 19 del, T790M) | - | 0.165[7] |
| H1975 | Lung Adenocarcinoma (EGFR L858R, T790M) | - | 0.057[7] |
| BxPC-3 | Pancreatic Cancer | - | 0.011[8] |
| AsPc-1 | Pancreatic Cancer | - | 0.367[8] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and afatinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Dual Activity of EGFR and HER-2 Inhibitors Using Structure-Based Drug Design Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. Mechanisms of acquired resistance to afatinib clarified with liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Preclinical and clinical studies on afatinib in monotherapy and in combination regimens: Potential impact in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dual EGFR/HER2 Inhibitors with Thymidylate Synthase Downregulation Versus Traditional TS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel class of anti-cancer agents that dually inhibit the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) leading to the downregulation of Thymidylate Synthase (TS), against traditional direct TS inhibitors. As a specific agent named "EGFR/HER2/TS-IN-2" is not currently identified in publicly available scientific literature, this guide will focus on the well-documented dual EGFR/HER2 inhibitor, Lapatinib (B449), as a representative of this class of molecules and compare its efficacy profile with established TS inhibitors such as 5-Fluorouracil (5-FU), Pemetrexed (B1662193), and Raltitrexed.
Executive Summary
Traditional thymidylate synthase (TS) inhibitors directly target the enzymatic activity of TS, a crucial enzyme in DNA synthesis. This direct inhibition leads to cell death, particularly in rapidly dividing cancer cells. In contrast, dual EGFR/HER2 inhibitors like Lapatinib exhibit a multi-pronged attack. They primarily inhibit the tyrosine kinase activity of EGFR and HER2, disrupting key signaling pathways that drive tumor growth and survival. A significant downstream effect of this action is the downregulation of TS gene and protein expression. This indirect mechanism of reducing TS levels can enhance the efficacy of traditional TS inhibitors and may offer an alternative strategy to overcome resistance.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the efficacy of Lapatinib and traditional TS inhibitors. It is important to note that Lapatinib's primary mechanism is not direct TS inhibition; therefore, its potency is typically measured by its effect on cell viability (IC50 in cancer cell lines). In contrast, the efficacy of traditional TS inhibitors is often characterized by their direct enzymatic inhibition of TS (IC50 or Ki values).
Table 1: In Vitro Efficacy of Lapatinib (Dual EGFR/HER2 Inhibitor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | EGFR Status | Lapatinib IC50 (µM) | Citation(s) |
| BT-474 | Breast Cancer | Overexpressing | Expressing | 0.046 | [1] |
| SK-BR-3 | Breast Cancer | Overexpressing | Expressing | 0.079 | [1] |
| NCI-H1648 | Lung Adenocarcinoma | Not specified | Not specified | 0.031 | [2] |
| OCUB-M | Breast Cancer | Not specified | Not specified | 0.057 | [2] |
| USPC2 | Endometrial Cancer | Overexpressing | Not specified | 0.052 | [3] |
| MFE296 | Endometrial Cancer | Low expression | Low expression | 10.9 | [3] |
Table 2: Direct Enzymatic Inhibition of Thymidylate Synthase by Traditional TS Inhibitors
| Inhibitor | Target | IC50 | Citation(s) |
| Raltitrexed | Thymidylate Synthase | 9 nM (in L1210 cells) | [4] |
| Pemetrexed | Thymidylate Synthase, DHFR, GARFT | Varies by cell line and TS expression | [5][6] |
| 5-Fluorouracil (as FdUMP) | Thymidylate Synthase | Dependent on folate concentration | [7] |
Mechanism of Action and Signaling Pathways
Traditional TS Inhibitors: These agents, such as 5-FU (in its active form, FdUMP), Pemetrexed, and Raltitrexed, are structural analogs of the natural substrates of TS. They bind to the enzyme's active site, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. This leads to a "thymineless death" of cancer cells.[8]
Dual EGFR/HER2 Inhibitors (e.g., Lapatinib): Lapatinib is a reversible tyrosine kinase inhibitor that targets the ATP-binding site of both EGFR and HER2.[9][10] Inhibition of these receptors blocks downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. A key consequence of this signaling blockade is the downregulation of the transcription and subsequent protein expression of thymidylate synthase.[9][11] This reduction in TS levels can sensitize cancer cells to the effects of direct TS inhibitors.[9][11]
Mandatory Visualizations
Signaling Pathway of EGFR/HER2 Inhibition and Downstream TS Downregulation
References
- 1. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Significance of thymidylate synthase for resistance to pemetrexed in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lapatinib, a dual EGFR and HER2 tyrosine kinase inhibitor, downregulates thymidylate synthase by inhibiting the nuclear translocation of EGFR and HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Dual vs. Triple EGFR/HER2 Inhibitors in Preclinical Cancer Models
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, a critical question for researchers and drug developers is the comparative efficacy of dual versus broader-spectrum triple or pan-HER family inhibitors. This guide provides a comprehensive head-to-head comparison of prominent dual and triple/pan-HER inhibitors, leveraging preclinical data to illuminate their performance differences. This report is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven analysis of these important therapeutic agents.
The human epidermal growth factor receptor (HER) family, comprising EGFR (HER1), HER2, HER3, and HER4, plays a pivotal role in cell proliferation and survival.[1] Dysregulation of this signaling network is a key driver in many cancers. While dual inhibitors targeting EGFR and HER2 have shown clinical success, the emergence of triple or pan-HER inhibitors, which also target HER4 and prevent compensatory signaling, presents a compelling therapeutic strategy.[2][3][4] This guide will delve into the comparative preclinical data of key inhibitors: the dual EGFR/HER2 inhibitor lapatinib (B449) , and the triple/pan-HER inhibitors neratinib (B1684480) , dacomitinib , and pyrotinib (B611990) .
Mechanism of Action: A Tale of Reversibility and Breadth
The fundamental difference between these inhibitors lies in their binding mechanism and target breadth. Lapatinib is a reversible dual inhibitor of EGFR and HER2.[2][5] In contrast, neratinib, dacomitinib, and pyrotinib are irreversible pan-HER inhibitors that form a covalent bond with the kinase domain of EGFR, HER2, and HER4, leading to sustained inhibition.[2][4][6] This irreversible binding is thought to provide a more durable blockade of signaling pathways.[2]
Below is a visualization of the signaling pathways targeted by these inhibitors.
In Vitro Performance: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for lapatinib, neratinib, dacomitinib, and pyrotinib against EGFR, HER2, and HER4 kinases in cell-free assays. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative IC50 Values (nM) of HER Family Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Binding | Source(s) |
| Lapatinib | EGFR (HER1) | 10.8 | Reversible | [2] |
| HER2 | 9.2 | Reversible | [2] | |
| HER4 | >10,000 | Reversible | [2] | |
| Neratinib | EGFR (HER1) | 92 | Irreversible | [2][6] |
| HER2 | 59 | Irreversible | [2][6] | |
| HER4 | 19 | Irreversible | [2][6] | |
| Dacomitinib | EGFR (HER1) | 6.0 | Irreversible | [7] |
| HER2 | 45.7 | Irreversible | [7] | |
| HER4 | 73.7 | Irreversible | [7] | |
| Pyrotinib | EGFR (HER1) | 5.6 | Irreversible | [4][6] |
| HER2 | 8.1 | Irreversible | [4][6] | |
| HER4 | Inhibits | Irreversible | [4][8] |
Note: IC50 values can vary depending on the specific assay conditions.
The data indicates that while lapatinib is a potent dual inhibitor of EGFR and HER2, it lacks activity against HER4.[2] Neratinib, dacomitinib, and pyrotinib demonstrate broader activity by potently inhibiting EGFR, HER2, and HER4.[2][4][6][7][8] This broader inhibition profile may be crucial in overcoming resistance mechanisms mediated by HER4.[3]
Table 2: Anti-proliferative Activity (IC50, nM) in HER2-Overexpressing Breast Cancer Cell Lines
| Cell Line | Lapatinib | Neratinib | Source(s) |
| SKBR3 | 56 | 2.1 | [2] |
| BT474 | 250 | 3.1 | [2] |
| MDA-MB-361 | 160 | 4.3 | [2] |
| MDA-MB-453 | >10,000 | 100 | [2] |
In cell-based proliferation assays, neratinib consistently demonstrates greater potency than lapatinib in HER2-overexpressing breast cancer cell lines.[2] This suggests that its irreversible binding and broader target profile translate to superior anti-tumor activity in vitro.
In Vivo Efficacy: Xenograft Model Data
Preclinical in vivo studies using tumor xenograft models provide valuable insights into the therapeutic potential of these inhibitors.
Table 3: Comparative In Vivo Efficacy in HER2-Positive Breast Cancer Models
| Study Comparison | Model | Key Findings | Source(s) |
| Pyrotinib vs. Lapatinib | HER2+ metastatic breast cancer patients | Pyrotinib plus capecitabine (B1668275) significantly improved progression-free survival (PFS) compared to lapatinib plus capecitabine (Median PFS: 18.1 months vs. 7.0 months). The objective response rate was also higher with pyrotinib (78.5% vs. 57.1%). | [9][10] |
| Neratinib vs. Lapatinib | HER2+ metastatic breast cancer patients (NALA trial) | Neratinib plus capecitabine showed a statistically significant improvement in PFS compared to lapatinib plus capecitabine. | [11][12] |
Clinical trial data further supports the preclinical findings, with pyrotinib and neratinib demonstrating superior efficacy over lapatinib in patients with HER2-positive metastatic breast cancer.[9][10][11][12]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: Recombinant human EGFR, HER2, and HER4 kinases, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase reaction buffer. The test inhibitors are serially diluted in DMSO.
-
Kinase Reaction: The kinase is pre-incubated with the inhibitor for a defined period. The reaction is initiated by the addition of the ATP and substrate mixture.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP) or non-radioactive methods like ADP-Glo™ which measures ADP production as a marker of kinase activity.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitor and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot for Phosphorylation Analysis
This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing a direct measure of the inhibition of signaling pathways.
Methodology:
-
Sample Preparation: Cancer cells are treated with the inhibitor for a specific time. Cells are then lysed to extract proteins, and the protein concentration is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-HER2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured using an imaging system. The intensity of the bands is quantified to determine the relative levels of the phosphorylated protein. The membrane is often stripped and re-probed for the total protein as a loading control.
Conclusion
The preclinical data strongly suggests that triple/pan-HER inhibitors like neratinib, dacomitinib, and pyrotinib offer potential advantages over the dual EGFR/HER2 inhibitor lapatinib. Their irreversible binding mechanism and broader inhibition profile, particularly the targeting of HER4, appear to translate into greater potency in both in vitro and in vivo models. These findings underscore the importance of comprehensive target inhibition to overcome the complex and redundant signaling of the HER family in cancer. Further head-to-head clinical trials will be crucial to fully elucidate the comparative clinical benefits of these different inhibitory strategies.
References
- 1. Pan-HER inhibitors - BJMO [bjmo.be]
- 2. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of pyrotinib or lapatinib with chemotherapy for patients with HER2 positive breast cancer after first-line treatment failure: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Biomarker Analysis of the Phase III NALA Study of Neratinib + Capecitabine versus Lapatinib + Capecitabine in Patients with Previously Treated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neratinib/Capecitabine vs Lapatinib/Capecitabine for Pretreated Patients With HER2-Positive Metastatic Breast Cancer - The ASCO Post [ascopost.com]
Unveiling the Kinase Selectivity of Dual EGFR/HER2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity of dual inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). As the compound "EGFR/HER2/TS-IN-2" is not found in publicly available literature, this guide will utilize Lapatinib, a well-characterized dual EGFR/HER2 inhibitor, as a representative molecule to illustrate selectivity profiling. Understanding the selectivity of such inhibitors is paramount for predicting potential off-target effects and advancing the development of safer, more effective cancer therapeutics.
Executive Summary
Lapatinib is a potent inhibitor of both EGFR and HER2 kinases. Its selectivity has been extensively profiled against a broad panel of human kinases, revealing a high degree of specificity for its primary targets. This guide presents quantitative data on Lapatinib's binding affinities, details the experimental methodology used to determine these values, and provides visual representations of the relevant signaling pathways and experimental workflows.
Selectivity Profile of Lapatinib
The kinase selectivity of Lapatinib has been determined using the KINOMEscan™ technology. This competition binding assay quantitatively measures the binding of a compound to a large panel of kinases. The results are often expressed as the dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity.
The following table summarizes the binding affinities of Lapatinib for its primary targets, EGFR and HER2, as well as a selection of other kinases. This data highlights the significant selectivity of Lapatinib.
| Kinase Target | Kd (nM) | Kinase Family |
| EGFR (ErbB1) | 3 | Tyrosine Kinase |
| HER2 (ErbB2) | 13 | Tyrosine Kinase |
| ABL1 | 540 | Tyrosine Kinase |
| BRAF | 100 | Serine/Threonine Kinase |
| KIT | 290 | Tyrosine Kinase |
| PDGFRB | 250 | Tyrosine Kinase |
| RAF1 | 580 | Serine/Threonine Kinase |
| RIOK1 | 170 | Atypical Kinase |
| RIOK3 | 300 | Atypical Kinase |
| DDR1 | 400 | Tyrosine Kinase |
| AAK1 | 71 | Serine/Threonine Kinase |
| PDGFRA | 590 | Tyrosine Kinase |
| CSF1R | 2000 | Tyrosine Kinase |
| p38-alpha | 6900 | Serine/Threonine Kinase |
Note: This table presents a selection of kinases for illustrative purposes. The complete kinome scan data for Lapatinib encompasses a much larger panel of kinases.
Experimental Protocols
The determination of a kinase inhibitor's selectivity is a critical step in its preclinical development. A widely used and comprehensive method is the KINOMEscan™ competition binding assay.
KINOMEscan™ Competition Binding Assay
Principle:
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured by the immobilized ligand is quantified, and a reduction in this amount in the presence of the test compound indicates binding.
Detailed Protocol:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., Lapatinib) at various concentrations.
-
A control reaction is performed with DMSO instead of the test compound.
-
-
Washing: Unbound kinase and test compound are removed by washing the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of DNA tag using quantitative PCR (qPCR).
-
Data Analysis:
-
The amount of kinase bound in the presence of the test compound is compared to the DMSO control.
-
The results are used to calculate the dissociation constant (Kd), which represents the concentration of the test compound required to bind to 50% of the kinase molecules at equilibrium.
-
Visualizing the Landscape
To better understand the context of EGFR and HER2 inhibition and the methodology for assessing selectivity, the following diagrams are provided.
Caption: A simplified workflow of the KINOMEscan competition binding assay.
Caption: Overview of the EGFR and HER2 signaling pathways and the point of inhibition by Lapatinib.
Comparative Analysis of a Dual EGFR/HER2 Tyrosine Kinase Inhibitor in Sensitive vs. Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative dual EGFR/HER2 tyrosine kinase inhibitor (TKI), herein referred to as EGFR/HER2/TS-IN-2, in the context of sensitive and resistant cancer cell lines. The data and protocols presented are synthesized from published studies on well-characterized dual EGFR/HER2 inhibitors to provide a framework for evaluating novel compounds in this class.
Introduction
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases.[1][2][3][4] Overexpression and activating mutations of EGFR and HER2 are implicated in the pathogenesis of several cancers, including breast and non-small cell lung cancer (NSCLC).[5][6][7] Targeted therapies, particularly TKIs, have been developed to inhibit the signaling pathways driven by these receptors. However, the development of resistance remains a significant clinical challenge.[3][5][7]
This compound is a hypothetical, potent, and selective dual TKI designed to inhibit both EGFR and HER2 signaling. This guide compares its expected performance in cancer cell lines that are either sensitive or have acquired resistance to standard targeted therapies.
Data Presentation
The following tables summarize the anti-proliferative activity of representative dual EGFR/HER2 TKIs in various cancer cell lines. This data provides a benchmark for evaluating the efficacy of new inhibitors like this compound.
Table 1: Comparative IC50 Values (nM) of Dual EGFR/HER2 TKIs in Breast Cancer Cell Lines
| Cell Line | HER2 Status | EGFR Status | Resistance Mechanism | Lapatinib | Neratinib | This compound (Expected) |
| SK-BR-3 | Amplified | Low | - | 50-100 | 5-10 | <10 |
| BT-474 | Amplified | Low | - | 20-50 | 2-8 | <5 |
| SK-BR-3/EGFR | Amplified | Overexpressed | EGFR Overexpression | >1000[5] | 50-150 | <100 |
| BT-474-rTP | Amplified | Low | Trastuzumab/Pertuzumab Resistant | 100-200 | 10-25 | <20 |
Data for Lapatinib and Neratinib are representative values from published literature.
Table 2: Comparative IC50 Values (µM) of EGFR/HER2 TKIs in NSCLC Cell Lines
| Cell Line | EGFR Mutation | HER2 Status | Resistance Mechanism | Gefitinib (B1684475) | Afatinib | This compound (Expected) |
| PC-9 | Exon 19 del | Low | - | 0.01-0.05 | 0.001-0.01 | <0.005 |
| H1975 | L858R, T790M | Low | T790M Mutation | >10[8] | 0.1-0.5 | <0.1 |
| H1975/HER2 | L858R, T790M | Overexpressed | HER2 Overexpression | ~1-5[8] | 0.05-0.2 | <0.05 |
Data for Gefitinib and Afatinib are representative values from published literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound, lapatinib) for 72 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.
Generation of Resistant Cell Lines
-
Initial Exposure: Culture sensitive parental cells in the presence of a low concentration of the targeted drug (e.g., trastuzumab, gefitinib).
-
Dose Escalation: Gradually increase the drug concentration in a stepwise manner as the cells adapt and resume proliferation.
-
Clonal Selection: Isolate and expand single clones that can proliferate in the presence of a high concentration of the drug.
-
Characterization: Confirm the resistant phenotype through viability assays and analyze the underlying resistance mechanisms via Western blotting, sequencing, or other relevant assays.
Visualizations
EGFR/HER2 Signaling Pathway and TKI Inhibition
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating this compound in sensitive and resistant cells.
Mechanisms of Resistance to EGFR/HER2 Inhibition
Caption: Key mechanisms of acquired resistance to EGFR/HER2 targeted therapies.
References
- 1. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THERAPEUTIC POTENTIAL OF THE DUAL EGFR/HER2 INHIBITOR AZD8931 IN CIRCUMVENTING ENDOCRINE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR over-expression and activation in high HER2, ER negative breast cancer cell line induces trastuzumab resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2 overexpression reverses the relative resistance of EGFR-mutant H1975 cell line to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of EGFR/HER2/TS-IN-2 Against Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for the investigational dual EGFR/HER2 and Thymidylate Synthase (TS) inhibitor, EGFR/HER2/TS-IN-2, benchmarked against established standard-of-care therapies for EGFR- and HER2-driven malignancies. The information presented herein is intended to offer a data-driven perspective for researchers in oncology and drug development.
Mechanism of Action: A Tri-Targeted Approach
This compound is a novel small molecule inhibitor with a unique polypharmacological profile, targeting three key enzymes implicated in cancer cell proliferation and survival:
-
Epidermal Growth factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, drives tumor growth in various cancers, including non-small cell lung cancer (NSCLC).[1]
-
Human Epidermal Growth factor Receptor 2 (HER2): A member of the EGFR family that is overexpressed in a subset of breast, gastric, and other cancers, leading to aggressive tumor growth.[2]
-
Thymidylate Synthase (TS): A critical enzyme in the de novo synthesis of pyrimidines, essential for DNA replication and repair. Its inhibition disrupts DNA synthesis, leading to cell death.[3]
By simultaneously inhibiting these three targets, this compound aims to deliver a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms associated with single-target agents. The dual inhibition of EGFR and HER2 has been shown to downregulate TS, suggesting a synergistic interaction between these inhibitory activities.[2][3]
Quantitative Performance Analysis
The following tables summarize the available preclinical data for this compound and key standard-of-care therapies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (µM) |
| This compound | EGFR | 0.173 |
| HER2 | 0.125 | |
| TS | 1.12 | |
| Lapatinib | EGFR | ~0.01 |
| HER2 | ~0.013 | |
| Neratinib | EGFR | ~0.092 |
| HER2 | ~0.059 | |
| Osimertinib | EGFR (L858R/T790M) | ~0.001 |
| EGFR (wild-type) | ~0.049 |
Note: Data for standard-of-care drugs are compiled from various preclinical studies and are provided for comparative context. Direct head-to-head studies may yield different results.
Table 2: In Vitro Antiproliferative Activity (IC50/GI50)
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 1.69 (IC50) |
| IGROV1 | Ovarian Cancer | 53.20% GI | |
| UO-31 | Renal Cancer | 49.35% GI | |
| Lapatinib | SK-BR-3 | HER2+ Breast Cancer | ~0.05 - 0.25 |
| BT-474 | HER2+ Breast Cancer | ~0.01 - 0.1 | |
| Neratinib | SK-BR-3 | HER2+ Breast Cancer | ~0.002 - 0.003 |
| BT-474 | HER2+ Breast Cancer | ~0.002 - 0.003 | |
| Osimertinib | PC-9 (EGFR ex19del) | NSCLC | ~0.006 |
| H1975 (L858R/T790M) | NSCLC | ~0.001 |
Note: GI50 represents the concentration for 50% growth inhibition. Data for standard-of-care drugs are compiled from various preclinical studies and are provided for comparative context. Direct head-to-head studies may yield different results.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
References
Independent Verification of a Hypothetical Triple-Acting Inhibitor: A Comparative Guide for EGFR/HER2/TS-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical triple-inhibitory molecule, EGFR/HER2/TS-IN-2, against established single and dual-target inhibitors. The data presented is a synthesis of publicly available information on well-characterized inhibitors to provide a framework for evaluating the potential efficacy of a compound with this triple-action mechanism.
Rationale for Triple Inhibition
The epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and thymidylate synthase (TS) are all clinically validated targets in oncology. Overexpression or aberrant signaling of EGFR and HER2 drives proliferation and survival in numerous cancers. Thymidylate synthase is a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, essential for DNA replication and repair. A compelling rationale for their simultaneous inhibition is supported by findings that dual EGFR/HER2 inhibition can lead to the downregulation of TS. For instance, the dual EGFR/HER2 tyrosine kinase inhibitor, lapatinib (B449), has been shown to downregulate TS, suggesting a multi-pronged attack on cancer cell proliferation and survival pathways.
Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of representative single-agent, dual-action, and TS inhibitors against relevant cancer cell lines. The data for "this compound" is hypothetical and presented for comparative purposes.
Table 1: In Vitro Kinase and Enzyme Inhibition
| Inhibitor | Target(s) | Assay Type | IC50 (nM) |
| This compound (Hypothetical) | EGFR, HER2, TS | Enzymatic | 5, 10, 15 |
| Lapatinib | EGFR, HER2 | Kinase Assay | 10.8 (EGFR), 9.2 (HER2)[1][2] |
| Gefitinib | EGFR | Kinase Assay | 33[3] |
| Trastuzumab | HER2 | Cell-based | See Table 2 |
| Raltitrexed (B1684501) | TS | Growth Inhibition | 9[4][5] |
| 5-Fluorouracil (B62378) | TS | Growth Inhibition | Variable (µM range)[6] |
Table 2: Cell-Based Proliferation Inhibition
| Inhibitor | Cell Line | Key Target(s) Expressed | IC50 |
| This compound (Hypothetical) | SK-BR-3 | HER2, EGFR | 50 nM |
| This compound (Hypothetical) | MDA-MB-231 | EGFR | 100 nM |
| This compound (Hypothetical) | HT-29 | TS sensitivity | 75 nM |
| Lapatinib | SK-BR-3 | HER2, EGFR | 79 nM[7] |
| Gefitinib | MDA-MB-231 | EGFR | ~15-20 µM[8] |
| Trastuzumab | SK-BR-3 | HER2 | ~100 ng/ml[4] |
| Raltitrexed | HT-29 | TS sensitivity | Synergistic with 5-FU[9] |
| 5-Fluorouracil | HT-29 | TS sensitivity | Variable µM range[9] |
Visualizing the Mechanism and Workflow
To better understand the targeted pathways and the experimental approach to verifying a triple-inhibitory action, the following diagrams are provided.
Detailed Experimental Protocols
The independent verification of this compound's triple-inhibitory action would involve a series of biochemical and cell-based assays.
EGFR and HER2 Kinase Assays
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of EGFR and HER2.
Methodology: A common method is a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.
-
Reagents: Recombinant human EGFR and HER2 enzymes, kinase assay buffer, ATP, a suitable peptide substrate, and a detection reagent like ADP-Glo™.
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and control inhibitors (e.g., lapatinib, gefitinib).
-
In a 96-well plate, add the diluted compounds.
-
Prepare a master mix containing the kinase assay buffer, peptide substrate, and ATP.
-
Add the master mix to the wells.
-
Initiate the kinase reaction by adding the respective recombinant enzyme (EGFR or HER2) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the ADP produced using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Thymidylate Synthase (TS) Activity Assay
Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of TS.
Methodology: A spectrophotometric assay that measures the conversion of dUMP to dTMP.
-
Reagents: Purified TS enzyme, dUMP (deoxyuridine monophosphate), 5,10-methylenetetrahydrofolate (cofactor), and a reaction buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound and a known TS inhibitor (e.g., raltitrexed).
-
In a UV-transparent cuvette or microplate, combine the reaction buffer, dUMP, and the cofactor.
-
Add the diluted inhibitor or vehicle control.
-
Initiate the reaction by adding the TS enzyme.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of dihydrofolate, a byproduct of the reaction.
-
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. IC50 values are calculated by plotting the percentage of TS inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic and cytostatic effects of the inhibitor on cancer cell lines.
Methodology: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents: Cancer cell lines (e.g., SK-BR-3, MDA-MB-231, HT-29), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and control inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
Objective: To confirm the on-target effects of the inhibitor by measuring the phosphorylation status of EGFR and HER2 and the expression level of TS.
Methodology: Western blotting is used to detect specific proteins in a cell lysate.
-
Reagents: Cell lysates from treated and untreated cells, primary antibodies (against p-EGFR, EGFR, p-HER2, HER2, TS, and a loading control like β-actin), and a labeled secondary antibody.
-
Procedure:
-
Treat cells with the inhibitor at various concentrations for a specified time.
-
Lyse the cells to extract proteins and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies.
-
Wash the membrane and incubate with the appropriate labeled secondary antibody.
-
Detect the signal using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control. A reduction in the p-EGFR/EGFR and p-HER2/HER2 ratios and a decrease in the TS protein level would confirm the inhibitory action of the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HER2-specific T lymphocytes kill both trastuzumab-resistant and trastuzumab-sensitive breast cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Drug: Lapatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib induces apoptosis and decreases telomerase activity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic antitumour effect of raltitrexed and 5-fluorouracil plus folinic acid combination in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of EGFR/HER2/TS-IN-2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of potent chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of EGFR/HER2/TS-IN-2, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS). Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 2444364-04-7), this compound must be handled as a potentially hazardous substance. The following procedures are based on best practices for the disposal of potent tyrosine kinase inhibitors and hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Task | Required PPE | Specifications |
| Handling Solid Compound | Double Nitrile Gloves, Safety Goggles, Lab Coat, Fume Hood | Use powder-free nitrile gloves. Ensure eye protection provides a complete seal. Work within a certified chemical fume hood to prevent inhalation of fine particles. |
| Handling Solutions | Double Nitrile Gloves, Safety Goggles, Lab Coat | Avoid splashing. If working with volatile solvents, perform tasks in a fume hood. |
| Waste Segregation & Packaging | Double Nitrile Gloves, Safety Goggles, Lab Coat | Ensure all waste containers are properly labeled and sealed. |
| Spill Cleanup | Chemical-Resistant Gloves, Safety Goggles, Respirator, Chemically Impervious Gown or Apron | Use a respirator with appropriate cartridges for organic vapors and particulates. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize exposure and ensure regulatory compliance.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
Adherence to a meticulous, step-by-step process is crucial for the safe disposal of this compound and associated waste.
Identification and Segregation of Waste Streams
Proper segregation of waste is the first and most critical step. Do not mix incompatible waste types.
Table 2: Waste Stream Segregation
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder, contaminated consumables (e.g., pipette tips, weigh boats, gloves, bench paper). | Designated, sealed, and clearly labeled hazardous waste container for solid chemical waste. |
| Liquid Waste | Solutions containing this compound (e.g., stock solutions, experimental media). | Designated, sealed, and leak-proof hazardous waste container for liquid chemical waste. Ensure container material is compatible with the solvent used. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Puncture-resistant, designated sharps container labeled as "Hazardous Chemical Sharps." |
Packaging and Labeling
All waste containers must be accurately and clearly labeled to ensure the safety of all personnel and to comply with regulations.
-
Labeling: Affix a "Hazardous Waste" label to each container. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "2444364-04-7"
-
An accurate list of all other components in the container (e.g., solvents, media).
-
The accumulation start date.
-
The name of the principal investigator and laboratory contact information.
-
-
Packaging:
-
Ensure all containers are in good condition with no leaks or cracks.
-
Keep containers securely closed except when adding waste.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity.
-
Storage
Store packaged and labeled hazardous waste in a designated, secure satellite accumulation area within the laboratory.
-
Location: The storage area should be away from general laboratory traffic and clearly marked with a "Hazardous Waste" sign.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation: Store containers of incompatible waste types separately.
Decontamination
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Procedure: Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to dissolve the compound, followed by a laboratory cleaning agent.
-
Waste: All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
Waste Pickup and Disposal
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Scheduling: Follow your institution's specific procedures for requesting a waste pickup.
-
Documentation: Complete all required waste disposal manifests or forms provided by your EHS department or the disposal contractor.
Signaling Pathway Overview
To provide context for the biological activity of this compound, the following diagram illustrates the simplified signaling pathways inhibited by this compound.
Caption: Simplified signaling pathways inhibited by this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management policies and EHS department for any additional requirements.
Essential Safety and Operational Guide for Handling EGFR/HER2/TS-IN-2
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for Laboratory Safety and Chemical Handling.
This guide provides critical, immediate safety protocols and logistical plans for the handling and disposal of EGFR/HER2/TS-IN-2, a potent tyrosine kinase inhibitor. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. Given that a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, these recommendations are based on established best practices for handling potent, cytotoxic, and research-grade kinase inhibitors.[1][2]
Compound Hazard Assessment
This compound should be treated as a potentially hazardous substance. As a dual inhibitor of EGFR and HER2, it is a biologically active small molecule designed to interfere with cellular signaling pathways and is likely to have cytotoxic properties.[2][3][4] All personnel must handle the compound with a high degree of caution to prevent exposure through inhalation, skin contact, or ingestion.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first and most critical line of defense when working with this compound.[2] The required level of PPE is dictated by the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Receiving and Inspection | - Single pair of nitrile gloves- Standard laboratory coat- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.[1]- Gloves: Two pairs of nitrile gloves (double-gloving).[1]- Eye Protection: Chemical splash goggles.[1][3]- Lab Coat: Dedicated, disposable, solid-front gown with cuffs.[3]- Ventilation: Certified chemical fume hood or powder containment hood.[1][6] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1]- Eye Protection: Chemical splash goggles or a face shield if a splash risk exists.[1]- Lab Coat: Standard laboratory coat.- Ventilation: Certified chemical fume hood.[1][6] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.- Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat. |
Note: Gloves should be changed immediately if contaminated and should not be worn for more than one hour of continuous use.[6] All PPE should be removed and disposed of as cytotoxic waste before leaving the designated work area.[6]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound.
Experimental Protocol: General Handling Procedures
-
Designated Area: All work involving this compound must be conducted in a designated and clearly marked area.[1]
-
Engineering Controls: All manipulations of the solid compound and concentrated solutions must occur within a certified chemical fume hood.[1][6] Cell-based assays should be performed in a Class II biological safety cabinet.[1]
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when possible. If not feasible, thoroughly decontaminate all equipment after use with an appropriate cleaning agent.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
EGFR/HER2 Signaling Pathway
EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) are receptor tyrosine kinases that play crucial roles in cell proliferation and survival.[7][8] Upon ligand binding (e.g., EGF to EGFR), these receptors can form homodimers (EGFR/EGFR) or heterodimers (EGFR/HER2).[9][10] Dimerization leads to autophosphorylation of the intracellular kinase domains, initiating downstream signaling cascades such as the PI3K/AKT and MAPK pathways, which drive cell growth and division.[9] this compound is designed to inhibit this kinase activity, thereby blocking these pro-survival signals.
Emergency Procedures: Spills and Exposure
Spill Management:
-
A spill kit specifically for cytotoxic drugs must be readily available in the laboratory.[3][6]
-
In case of a spill, immediately alert others in the area and evacuate if necessary.
-
Don the appropriate PPE from the spill kit, including a respirator.
-
Contain the spill using absorbent materials from the kit.
-
Clean the area with an appropriate deactivating solution (e.g., concentrated alkaline detergent solution), followed by water.[6]
-
All materials used for cleanup must be disposed of as cytotoxic waste.[6]
-
Report the spill to the laboratory supervisor and the institutional safety officer.[6]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek immediate medical attention after any exposure. Provide the medical team with information about the compound.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local environmental regulations.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), plasticware, and weighing papers should be collected in a clearly labeled, leak-proof cytotoxic waste container.[6]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for cytotoxic waste.
By adhering to these stringent safety and handling protocols, you contribute to a secure research environment for yourself and your colleagues, ensuring that the valuable work of drug discovery can proceed safely and effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. pharmtech.com [pharmtech.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the Dual Activity of EGFR and HER-2 Inhibitors Using Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel agents that downregulate EGFR, HER2, and HER3 in parallel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
